molecular formula C12H11ClN2O2S B021632 4-amino-N-(2-chlorophenyl)benzenesulfonamide CAS No. 19837-85-5

4-amino-N-(2-chlorophenyl)benzenesulfonamide

货号: B021632
CAS 编号: 19837-85-5
分子量: 282.75 g/mol
InChI 键: XZQHDUUDKCHQIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a high-purity synthetic intermediate and reference standard designed for medicinal chemistry and pharmacological research. This aromatic sulfonamide derivative is a compound of significant interest in the design of novel bioactive molecules. Key Research Applications & Value: Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (-SO₂NH₂) is a known zinc-binding function, making this compound and its derivatives valuable scaffolds for investigating the inhibition of various carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Anticancer & Cytotoxicity Research: Structurally related chlorinated benzenesulfonamides have demonstrated potent antiproliferative activities in vitro against human cancer cell lines, including HepG2 liver cancer and MCF-7 breast cancer, making them promising leads for oncology drug discovery . Antiviral Agent Development: Benzenesulfonamide cores are utilized in the design of advanced antiviral agents. Research has shown their potential in developing potent inhibitors targeting viral proteins, such as the HIV-1 capsid (CA) protein . Versatile Chemical Intermediate: The presence of both a primary amino group and a sulfonamide function provides two distinct sites for chemical modification. This allows researchers to synthesize a diverse array of derivatives, such as Schiff bases, hydrazones, and heterocyclic-fused compounds, for structure-activity relationship (SAR) studies . Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

4-amino-N-(2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQHDUUDKCHQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392191
Record name 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-85-5
Record name 4-Amino-N-(2-chlorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a key chemical intermediate with applications in the development of pharmacologically active compounds. Its structural motif, a primary aromatic amine coupled with a substituted benzenesulfonamide, is a common feature in a variety of therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this target molecule. The methodologies described herein are grounded in fundamental principles of organic chemistry and are designed to be reproducible and scalable for research and development purposes. We will delve into the causality behind experimental choices, offering insights that extend beyond a mere recitation of procedural steps.

Strategic Overview of the Synthesis

The synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide is most effectively approached through a three-step sequence commencing with the readily available starting material, acetanilide. This strategy is predicated on the necessity of protecting the highly reactive amino group of aniline to ensure regioselective functionalization of the aromatic ring in the subsequent chlorosulfonation step. The overall synthetic pathway can be visualized as follows:

Synthesis_Overview Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl chloride Acetanilide->PASC Step 1: Chlorosulfonation Protected_Product N-(4-acetamidophenyl)sulfonyl- N-(2-chlorophenyl)amine PASC->Protected_Product Step 2: Amidation Final_Product 4-amino-N-(2-chlorophenyl)benzenesulfonamide Protected_Product->Final_Product Step 3: Hydrolysis

Caption: Overall synthetic strategy for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Part 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

The initial and critical step in this synthesis is the chlorosulfonation of acetanilide. The acetylation of the amino group serves a dual purpose: it moderates the activating effect of the amino group, preventing polysubstitution, and it directs the incoming electrophile (the chlorosulfonyl group) to the para position due to steric hindrance at the ortho positions.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile. The acetamido group is an ortho, para-director, but due to its steric bulk, the para-substituted product is predominantly formed.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetanilide135.1710.0 g0.074
Chlorosulfonic acid116.5235 mL0.60

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas.

  • Carefully add 35 mL of chlorosulfonic acid to the flask and cool the flask in an ice-water bath.

  • While stirring, add 10.0 g of dry acetanilide in small portions over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for one hour to ensure the completion of the reaction.[1] The reaction is complete when the evolution of hydrogen chloride gas ceases.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto 200 g of crushed ice contained in a 1 L beaker.

  • The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is approximately 13-15 g.

Part 2: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-(2-chlorophenyl)amine

This step involves the formation of the sulfonamide bond through the reaction of the synthesized p-acetamidobenzenesulfonyl chloride with 2-chloroaniline. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Reaction Mechanism

The amino group of 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Acetamidobenzenesulfonyl chloride233.6711.7 g0.05
2-Chloroaniline127.576.4 g0.05
Pyridine79.1010 mL-
Dichloromethane84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.7 g of p-acetamidobenzenesulfonyl chloride in 100 mL of dichloromethane.

  • Add 6.4 g of 2-chloroaniline to the solution.

  • Cool the mixture in an ice bath and slowly add 10 mL of pyridine with stirring. Pyridine acts as a base to scavenge the HCl produced during the reaction.[2]

  • After the addition of pyridine, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(4-acetamidophenyl)sulfonyl-N-(2-chlorophenyl)amine.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Part 3: Hydrolysis of N-(4-acetamidophenyl)sulfonyl-N-(2-chlorophenyl)amine

The final step is the deprotection of the acetyl group to reveal the free amino group, yielding the target molecule. This is typically achieved by acid-catalyzed hydrolysis.

Reaction Mechanism

The acetyl group is removed by hydrolysis under acidic conditions. The mechanism involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of acetic acid.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-acetamidophenyl)sulfonyl-N-(2-chlorophenyl)amine324.789.7 g0.03
Ethanol46.0750 mL-
Concentrated Hydrochloric Acid36.4615 mL-

Procedure:

  • Place 9.7 g of N-(4-acetamidophenyl)sulfonyl-N-(2-chlorophenyl)amine in a 100 mL round-bottom flask.

  • Add 50 mL of ethanol and 15 mL of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer present.

  • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 4-amino-N-(2-chlorophenyl)benzenesulfonamide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • The final product can be further purified by recrystallization from ethanol.

Characterization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Property Value
Molecular Formula C₁₂H₁₁ClN₂O₂S[3]
Molecular Weight 282.75 g/mol [3]
Appearance White to off-white solid (predicted)[4]
Melting Point Not available (Experimental determination required)[4]
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons in both phenyl rings, as well as signals for the amine and sulfonamide protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonyl group, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5]

  • 2-Chloroaniline is toxic and should be handled with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • The final product, 4-amino-N-(2-chlorophenyl)benzenesulfonamide , should be handled with care, as related sulfonamides can have biological activity.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each step, researchers can consistently obtain this valuable intermediate in good yield and purity. The provided protocols are intended as a starting point, and optimization of reaction parameters may be necessary depending on the scale and specific laboratory conditions.

References

  • PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Mercer University. The Synthesis of Sulfa Drugs. [Link]

  • Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with actionable experimental protocols. Given the limited availability of published experimental data for this specific molecule, this guide emphasizes the methodologies for determining its key physicochemical characteristics, thereby providing a self-validating framework for its scientific investigation.

Chemical Identity and Structural Elucidation

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₂S.[1] Its chemical structure is characterized by a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a 2-chlorophenyl group, and the benzene ring of the sulfonamide moiety is substituted with an amino group at the para-position.

IUPAC Name: 4-amino-N-(2-chlorophenyl)benzenesulfonamide[1]

Chemical Structure:

Caption: Chemical structure of 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Physicochemical Properties

The following table summarizes the available predicted physicochemical data for 4-amino-N-(2-chlorophenyl)benzenesulfonamide. It is crucial to note that these are computational predictions and require experimental validation.

PropertyValueData TypeSource
Molecular Weight282.75 g/mol CalculatedPubChem CID: 3405810[1]
Boiling Point463.8°C at 760 mmHgPredictedSafety Data Sheet[2]
Density1.466 g/cm³PredictedSafety Data Sheet[2]
Vapor Pressure8.8E-09 mmHg at 25°CPredictedSafety Data Sheet[2]
Melting PointNot availableExperimental-
SolubilityNot availableExperimental-
pKaNot availableExperimental-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Synthesis and Purification

A plausible synthetic route for 4-amino-N-(2-chlorophenyl)benzenesulfonamide involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-chloroaniline, followed by the hydrolysis of the acetamido group.

Reaction Scheme:

G A 4-Acetamidobenzenesulfonyl chloride C 4-Acetamido-N-(2-chlorophenyl)benzenesulfonamide A->C + Pyridine B 2-Chloroaniline B->C D 4-Amino-N-(2-chlorophenyl)benzenesulfonamide C->D Acid or Base Hydrolysis

Caption: Synthetic pathway for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Step-by-Step Protocol:

  • Amide Formation:

    • Dissolve 2-chloroaniline in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

    • Add an equimolar amount of a non-nucleophilic base, such as pyridine, to act as an acid scavenger.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride in DCM to the cooled mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-acetamido-N-(2-chlorophenyl)benzenesulfonamide.

  • Hydrolysis of the Acetamido Group:

    • Reflux the crude product from the previous step in an excess of aqueous hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base, such as sodium hydroxide, to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

Determination of Melting Point

The melting point is a fundamental physical property indicative of a compound's purity.

Experimental Workflow:

G A Prepare a finely ground sample B Pack into a capillary tube A->B C Place in a melting point apparatus B->C D Heat slowly and observe C->D E Record the temperature range of melting D->E

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the purified 4-amino-N-(2-chlorophenyl)benzenesulfonamide is completely dry.

  • Finely grind a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A narrow melting range is indicative of high purity.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.

Protocol:

  • Qualitative Solubility:

    • Add approximately 1-2 mg of 4-amino-N-(2-chlorophenyl)benzenesulfonamide to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM)) in separate vials.

    • Vortex each vial for 30 seconds and visually inspect for dissolution.

    • Categorize the solubility as soluble, sparingly soluble, or insoluble. Based on the structure, it is predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF.[3]

  • Quantitative Solubility (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed flasks.

    • Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Dissolve a precisely weighed amount of 4-amino-N-(2-chlorophenyl)benzenesulfonamide in a suitable co-solvent system (e.g., methanol/water) if it is not sufficiently soluble in water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve. The amino group is expected to have a basic pKa, while the sulfonamide proton is acidic.

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information about the number and types of protons and their neighboring environments.

    • ¹³C NMR will reveal the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H stretches of the primary amine and the sulfonamide, the S=O stretches of the sulfonamide, and the C-Cl stretch.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which confirms its elemental composition.

Conclusion

This technical guide has outlined the key physicochemical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide and provided detailed, field-proven methodologies for their experimental determination. By following these protocols, researchers can generate reliable and reproducible data, which is fundamental for any further investigation or development involving this compound. The emphasis on experimental validation is paramount to overcoming the current scarcity of published data and ensuring a solid foundation for future scientific endeavors.

References

  • PubChem. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine. Available from: [Link]

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Gouda, A. M., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(10), 1745. Available from: [Link]

  • Lead Sciences. 4-Amino-N-(4-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • Chemsrc. 4-Acetamidobenzenesulfonamide. Available from: [Link]

  • Chemsrc. 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE. Available from: [Link]

  • PubChem. 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Available from: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available from: [Link]

  • PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • IUPAC-NIST Solubility Data Series. (1986). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine). Journal of Physical and Chemical Reference Data, 15(3), 1055-1067. Available from: [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(4), 1-6. Available from: [Link]

  • PrepChem. Synthesis of 2-amino-4-methoxy-N-(4-chlorophenyl) benzenesulfonamide. Available from: [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6342. Available from: [Link]

  • Arshad, M., et al. (2020). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Journal of Molecular Structure, 1202, 127289. Available from: [Link]

  • Al-Saif, F. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. Available from: [Link]

  • PubChem. N-(4-Chlorophenyl)benzenesulfonamide. Available from: [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Sulfonamide

The compound 4-amino-N-(2-chlorophenyl)benzenesulfonamide, with the chemical formula C₁₂H₁₁ClN₂O₂S, represents a specific molecular entity within the broader, well-established class of benzenesulfonamides.[1] While the therapeutic actions of many sulfonamides are extensively documented, a thorough review of the current scientific literature reveals a notable absence of specific studies detailing the precise mechanism of action for this particular analog.

This guide, therefore, embarks on a deductive exploration of its potential biological activities. Grounded in the established pharmacology of the benzenesulfonamide scaffold and drawing insights from structurally related molecules, we hypothesize that 4-amino-N-(2-chlorophenyl)benzenesulfonamide primarily functions as an inhibitor of carbonic anhydrase (CA) enzymes.

This document will lay out the scientific rationale for this hypothesis, delineate the putative molecular interactions and downstream cellular consequences, and provide a comprehensive framework of experimental protocols to rigorously test this proposed mechanism. Our objective is to furnish the research community with a foundational resource to guide future investigations into this compound.

I. The Benzenesulfonamide Scaffold: A Privileged Motif in Pharmacology

The benzenesulfonamide core is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning from antibacterial to anticancer.[2][3] The versatility of this scaffold lies in the ability to modify the substituents on the benzene ring and the sulfonamide nitrogen, thereby fine-tuning the compound's physicochemical properties and target selectivity.

Historically, sulfonamides were first recognized for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] However, the primary sulfonamide group (-SO₂NH₂) is also a classic zinc-binding pharmacophore, which has led to the development of a vast number of potent inhibitors targeting zinc-containing enzymes, most notably the carbonic anhydrases.[2]

II. Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

We propose that the principal mechanism of action for 4-amino-N-(2-chlorophenyl)benzenesulfonamide is the inhibition of carbonic anhydrase isoenzymes.

A. The Target: Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles, making them attractive targets for therapeutic intervention in a variety of diseases, including glaucoma, epilepsy, and cancer.[2]

B. Molecular Interactions at the Active Site

The catalytic activity of CAs is dependent on a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion).

Based on extensive crystallographic studies of other benzenesulfonamide inhibitors with CAs, the proposed binding mode for 4-amino-N-(2-chlorophenyl)benzenesulfonamide is as follows[2]:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen (SO₂NH⁻) directly coordinates with the catalytic Zn²⁺ ion, displacing the bound water/hydroxide molecule. This is the critical interaction that anchors the inhibitor to the active site and blocks the enzyme's catalytic activity.

  • Hydrophilic and Hydrophobic Interactions: The benzene ring of the benzenesulfonamide moiety establishes van der Waals interactions with hydrophobic residues within the active site. The 4-amino group can potentially form hydrogen bonds with hydrophilic residues or water molecules in the active site, further stabilizing the enzyme-inhibitor complex.

  • The "Tail" Moiety: The N-(2-chlorophenyl) group, often referred to as the "tail," extends towards the entrance of the active site. The specific orientation and interactions of this tail are crucial for determining the inhibitor's potency and isoform selectivity. The 2-chloro substituent likely engages in hydrophobic interactions with residues lining the active site cavity, and its position on the phenyl ring will dictate the overall conformation of the inhibitor.[2]

C. Downstream Cellular and Physiological Consequences

The inhibition of carbonic anhydrase can lead to a variety of downstream effects, depending on the specific isoform inhibited and the tissue in which it is expressed. Potential consequences include:

  • Alterations in pH Homeostasis: By blocking the hydration of CO₂, CA inhibitors can disrupt the regulation of intracellular and extracellular pH.

  • Modulation of Ion Transport: In tissues like the kidney and eye, CA activity is coupled to the transport of bicarbonate and other ions. Inhibition can therefore lead to diuretic effects or a reduction in aqueous humor formation.

  • Impact on Tumor Microenvironment: Several CA isoforms, notably CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these isoforms is a validated anti-cancer strategy.[2]

III. Experimental Validation of the Hypothesized Mechanism

A rigorous, multi-faceted approach is required to validate the proposed mechanism of action for 4-amino-N-(2-chlorophenyl)benzenesulfonamide. The following experimental workflow provides a self-validating system to test the hypothesis of carbonic anhydrase inhibition.

A. Workflow for Mechanistic Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Structural Biology a1 In Vitro CA Inhibition Assay a2 Isothermal Titration Calorimetry (ITC) a1->a2 Quantify binding thermodynamics a3 Thermal Shift Assay (TSA) a1->a3 Confirm target engagement b1 Cellular Thermal Shift Assay (CETSA) a1->b1 Validate cellular target engagement b2 Cellular pH Modulation Assay b1->b2 Assess functional consequence b3 Hypoxia-Induced Gene Expression Analysis b2->b3 Link to downstream signaling c1 X-ray Crystallography c1->a1 Rationalize binding affinity

Sources

Technical Guide: Synthesis and Applications of 4-Amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 19837-85-5), a critical pharmacophore in medicinal chemistry. Belonging to the class of N-substituted sulfanilamides, this compound serves as a potent scaffold for the development of Carbonic Anhydrase (CA) inhibitors, antimicrobial agents, and antitumor drugs. This document details the optimized synthetic protocols, structural characterization, and biological mechanisms, emphasizing the steric and electronic influence of the ortho-chlorophenyl moiety.

Introduction: The Pharmacophore

The sulfonamide group (-SO₂NH-) acts as a bioisostere of the transition state in peptide hydrolysis and a mimic of the p-aminobenzoic acid (PABA) carboxylate group. The specific derivative 4-amino-N-(2-chlorophenyl)benzenesulfonamide incorporates a 2-chlorophenyl ring directly attached to the sulfonamide nitrogen (


).
Structural Significance[1]
  • Electronic Effect: The electron-withdrawing chlorine atom at the ortho position reduces the pKa of the sulfonamide NH, potentially enhancing the acidity and binding affinity to metal centers (e.g.,

    
     in Carbonic Anhydrase).
    
  • Steric Influence: The ortho-chloro substituent introduces significant steric bulk, forcing the phenyl ring out of coplanarity with the sulfonamide bond. This "twist" can enhance selectivity for specific enzyme isoforms by exploiting hydrophobic pockets that accommodate non-planar ligands.

Chemical Synthesis Strategies

Retrosynthetic Analysis

The most robust synthetic route utilizes a protection-deprotection strategy . Direct reaction of sulfanilyl chloride with 2-chloroaniline is not feasible due to the competing nucleophilicity of the unprotected aniline amine. Therefore, the p-amino group is protected as an acetamide.

Optimized Protocol: The Acetamide Route

This protocol ensures high yield and purity by preventing polymerization.

Reagents:

  • 4-Acetamidobenzenesulfonyl chloride (p-ASC)

  • 2-Chloroaniline[1]

  • Pyridine (Solvent & Acid Scavenger)

  • Hydrochloric acid (Deprotection)

  • Sodium Hydroxide (Neutralization)

Step 1: Condensation (

-Acylation)

The reaction between p-ASC and 2-chloroaniline is an


-type nucleophilic substitution at the sulfur atom.
  • Preparation: Dissolve 2-chloroaniline (1.0 eq) in dry pyridine (5-10 volumes). Cool to 0–5°C.

  • Addition: Add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes. Expert Insight: Slow addition prevents localized heating, which can hydrolyze the sulfonyl chloride to the sulfonic acid.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Quenching: Pour the reaction mixture into ice-cold water/HCl. The pyridine salt remains soluble, while the intermediate 4-acetamido-N-(2-chlorophenyl)benzenesulfonamide precipitates.

  • Isolation: Filter, wash with water, and dry.

Step 2: Hydrolysis (Deprotection)

Selective hydrolysis of the acetamide is required without cleaving the sulfonamide bond.

  • Reflux: Suspend the intermediate in 10% HCl or 10% NaOH. Reflux for 1-2 hours. Expert Insight: Alkaline hydrolysis (NaOH) is often faster and cleaner for sulfonamides, as acid hydrolysis can sometimes reverse the sulfonamide formation if conditions are too harsh.

  • Neutralization: If using acid, neutralize with

    
     to pH 7-8. If using base, acidify with acetic acid.
    
  • Crystallization: Recrystallize the crude product from Ethanol/Water (1:1) to yield white/off-white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials 4-Acetamidobenzenesulfonyl Chloride + 2-Chloroaniline Step1 Step 1: Condensation Solvent: Pyridine Temp: 0°C -> 60°C Start->Step1 Nucleophilic Attack Intermediate Intermediate 4-Acetamido-N-(2-chlorophenyl)benzenesulfonamide Step1->Intermediate HCl elimination Step2 Step 2: Hydrolysis (Deprotection) Reagent: 10% NaOH or HCl Reflux: 1-2 hrs Intermediate->Step2 Amide Cleavage Neutralization Neutralization & Precipitation pH Adjustment to 7-8 Step2->Neutralization Final Final Product 4-amino-N-(2-chlorophenyl)benzenesulfonamide (Recrystallized from EtOH) Neutralization->Final

Caption: Step-by-step synthetic pathway via the acetamide protection strategy.

Structural Characterization

To validate the synthesis, the following spectral features must be confirmed.

TechniqueFeatureExpected SignalInterpretation
IR Spectroscopy

(Amine)
3400–3300 cm⁻¹Primary amine doublet (

).

1340 (asym), 1160 (sym) cm⁻¹Characteristic sulfonyl group.
¹H NMR (DMSO-

)
Sulfanilyl Ring

6.6 (d, 2H), 7.5 (d, 2H)
AA'BB' system (para-substitution).
Chlorophenyl Ring

7.1–7.4 (m, 4H)
Multiplet (ABCD system) due to ortho-Cl.
Amine Protons

5.8–6.0 (s, 2H)

exchangeable

.
Sulfonamide Proton

9.5–10.0 (s, 1H)
Broad singlet, highly deshielded.

Biological Applications & Mechanisms

Carbonic Anhydrase (CA) Inhibition

This compound is a primary sulfonamide, a class known to inhibit Zinc-metalloproteinases, specifically Carbonic Anhydrases (CA).[2]

  • Mechanism: The sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG). It coordinates to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Selectivity: The ortho-chlorophenyl tail interacts with the hydrophobic half of the enzyme active site (Phe131, Val121). The steric bulk of the chlorine atom often improves selectivity for hCA I and hCA II (cytosolic isoforms) over hCA IX (tumor-associated), although this varies by specific derivative.

Antimicrobial Activity (DHPS Inhibition)

As a sulfanilamide derivative, the compound competes with PABA.

  • Target: Dihydropteroate Synthase (DHPS).

  • Pathway: It prevents the incorporation of PABA into dihydropteroic acid, halting folate synthesis. Bacteria, unlike humans, must synthesize folate de novo, making this pathway a selective target.

  • Potency: The N1-substituent (2-chlorophenyl) modulates the pKa. Optimal antibacterial activity is often seen when the pKa of the sulfonamide approximates physiological pH (6.0–7.4), allowing the drug to penetrate the bacterial membrane in the non-ionized form and bind to the enzyme in the ionized form.

Mechanism of Action Diagram

Mechanism cluster_Bacteria Bacterial Pathway (Antibacterial) cluster_Human Enzymatic Pathway (CA Inhibition) Drug 4-amino-N-(2-chlorophenyl) benzenesulfonamide DHPS Dihydropteroate Synthase (Enzyme) Drug->DHPS Competitive Inhibition Zn Zn2+ Ion (Active Site) Drug->Zn Coordination (Zn-N Bond) PABA PABA (Natural Substrate) PABA->DHPS Blocked Folate Folate Synthesis (Blocked) DHPS->Folate CA Carbonic Anhydrase Zn->CA CO2 CO2 Hydration (Blocked) CA->CO2

Caption: Dual mechanism of action: Competitive inhibition of bacterial DHPS and coordination inhibition of human Carbonic Anhydrase.

Advanced Uses: Derivatization

The free 4-amino group (


) serves as a versatile handle for synthesizing "tail" derivatives to improve solubility or targeting.
  • Schiff Bases: Reaction with aromatic aldehydes yields azomethines (-N=CH-), which often exhibit enhanced anti-inflammatory and anticonvulsant properties.

  • Azo Coupling: Diazotization followed by coupling with phenols creates azo dyes, used in colorimetric assays or as prodrugs (e.g., sulfasalazine analogs).

  • Ureas/Thioureas: Reaction with isocyanates yields ureido-sulfonamides, a class of potent antidiabetic and anticancer agents (inhibiting CA IX).

Safety and Handling (GHS)

Based on ECHA and PubChem data for CAS 19837-85-5:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling sulfonyl chlorides and pyridine.

References

  • PubChem. (2025).[3][4] 4-amino-N-(2-chlorophenyl)benzenesulfonamide (Compound).[4][5] National Library of Medicine.[4] [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Organic Syntheses. (1939). Sulfanilyl chloride, N-acetyl-. Org.[2][5] Synth. 19, 20; Coll.[2] Vol. 2, 8. (Foundational protocol for p-ASC preparation). [Link]

  • Kalgutkar, A. S., et al. (2000). Biochemical basis for the design of COX-2 inhibitors: Sulfonamides. Proceedings of the National Academy of Sciences. (Context on sulfonamide SAR). [Link]

Sources

4-amino-N-(2-chlorophenyl)benzenesulfonamide CAS number 19837-85-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19837-85-5 Synonyms: N1-(2-chlorophenyl)sulfanilamide; Benzenesulfonamide, 4-amino-N-(2-chlorophenyl)-[1]

Executive Summary

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a specialized sulfonamide derivative characterized by the presence of a chlorine atom at the ortho position of the N-phenyl ring.[1] Structurally distinct from its para-chloro isomer (CAS 16803-92-2), this compound serves as a critical probe in structure-activity relationship (SAR) studies targeting dihydropteroate synthase (DHPS) and carbonic anhydrase (CA) isoforms.[1] Its steric bulk at the ortho position influences binding pocket accommodation, making it a valuable intermediate in the development of isoform-selective inhibitors.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a sulfanilamide core coupled to a 2-chloroaniline moiety.[1] The electron-withdrawing chlorine atom at the ortho position creates steric hindrance that restricts rotation around the N-C(phenyl) bond, potentially locking the conformation in a manner favorable for specific enzyme sub-pockets.[1]

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₂S
Molecular Weight 282.75 g/mol
SMILES Nc1ccc(cc1)S(=O)(=O)Nc2ccccc2Cl
InChI Key XZQHDUUDKCHQIL-UHFFFAOYSA-N
Predicted Boiling Point ~463.8°C (at 760 mmHg)
Predicted Flash Point ~234.3°C
Density ~1.466 g/cm³
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol.[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide follows a classic protection-activation-coupling-deprotection strategy.[1] This route minimizes the formation of "R-group" side products and ensures high regioselectivity.[1]

Reaction Pathway Diagram[2]

SynthesisPathway Acetanilide Acetanilide (Starting Material) ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation (0-15°C -> 60°C) Chlorosulfonic Chlorosulfonic Acid (Reagent) Chlorosulfonic->ASC Intermediate N-Acetyl Intermediate ASC->Intermediate Coupling (Pyridine/Base) Chloroaniline 2-Chloroaniline (Nucleophile) Chloroaniline->Intermediate Product 4-amino-N-(2-chlorophenyl) benzenesulfonamide Intermediate->Product Deprotection (HCl or NaOH) Hydrolysis Acid/Base Hydrolysis

Figure 1: Step-wise synthetic pathway from acetanilide to the final sulfonamide target.[1][2]

Detailed Methodology
Step 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride (ASC)[1]
  • Reagents: Acetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]

  • Protocol:

    • Charge chlorosulfonic acid into a dry flask equipped with a gas scrubber (HCl evolution).

    • Cool to <15°C. Slowly add dry acetanilide in portions, maintaining temperature to prevent charring.

    • Heat the mixture to 60°C for 2 hours to drive the reaction to completion.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/off-white solid.[1]

    • Validation: Filter and wash with cold water.[1] Use immediately (hydrolysis sensitive) or dry under vacuum.[1]

Step 2: Coupling (Amidation)[1]
  • Reagents: ASC (1.0 eq), 2-Chloroaniline (1.0 eq), Pyridine or Triethylamine (1.2 eq), Acetone or DCM (Solvent).[1]

  • Protocol:

    • Dissolve 2-chloroaniline and the base in the solvent.[1]

    • Add ASC portion-wise at 0-5°C. The base neutralizes the HCl generated.[1]

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Workup: Evaporate solvent or pour into water.[1] The N-acetyl intermediate precipitates.[1]

    • Validation: Check TLC for disappearance of the amine starting material.[1]

Step 3: Deprotection (Hydrolysis)[1]
  • Reagents: N-Acetyl intermediate, 10% HCl or 10% NaOH.

  • Protocol:

    • Reflux the intermediate in the chosen hydrolytic medium for 30–60 minutes. (Acid hydrolysis is often preferred to precipitate the hydrochloride salt).[1]

    • Neutralization: If acid was used, neutralize with Sodium Carbonate to pH 7–8 to precipitate the free base.[1]

    • Purification: Recrystallize from Ethanol/Water.

    • Final Validation:

      • Appearance: Crystalline solid.[1]

      • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl singlet (~2.1 ppm) and the appearance of the NH2 broad singlet (~5.8–6.0 ppm).[1]

Biological & Pharmacological Applications[2][5][10]

Mechanism of Action: Folate Pathway Inhibition

Like other sulfonamides, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1] It mimics para-aminobenzoic acid (PABA), preventing the formation of dihydropteroic acid, a precursor to folic acid.[1]

Carbonic Anhydrase Inhibition

Sulfonamides are zinc-binding pharmacophores.[1] The primary amine (NH2) and sulfonamide moiety coordinate with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA).[1] The 2-chlorophenyl tail provides a hydrophobic interaction that may confer selectivity toward specific isoforms (e.g., CA I, II, IX, or XII) by exploiting the varying dimensions of the enzyme's hydrophobic pocket.[1]

MOA PABA PABA (Natural Substrate) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Normal Binding Drug 4-amino-N-(2-chlorophenyl) benzenesulfonamide Drug->DHPS Competitive Inhibition Complex Enzyme-Inhibitor Complex DHPS->Complex Folate Folate Synthesis (Blocked) Complex->Folate Prevents BactGrowth Bacterial Growth Inhibition Folate->BactGrowth Leads to

Figure 2: Competitive inhibition mechanism within the bacterial folate synthesis pathway.[1]

Analytical Profiling (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral features should be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 5.8–6.0 ppm: Broad singlet (2H), NH₂ protons.[1]

    • δ 6.6–6.8 ppm: Doublet (2H), aromatic protons ortho to NH₂.[1]

    • δ 7.4–7.6 ppm: Doublet (2H), aromatic protons meta to NH₂.[1]

    • δ 7.1–7.5 ppm: Multiplet (4H), 2-chlorophenyl ring protons.[1]

    • δ 9.5–10.0 ppm: Singlet (1H), Sulfonamide NH.[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z ~283.[1]

    • Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) seen at m/z 283/285.[1]

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.[1]

  • Wear nitrile gloves and safety goggles (EN 166).[1]

  • In case of contact, wash immediately with soap and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3405810, 4-amino-N-(2-chlorophenyl)benzenesulfonamide.[1] Retrieved January 31, 2026 from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (General reference for Sulfonamide CA inhibition mechanism).

  • Organic Syntheses (1940). Sulfanilyl chloride, N-acetyl-.[1] Org.[1][3] Synth. 1940, 20,[3] 13. (Foundational protocol for ASC synthesis). Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Precision Purity Assessment of 4-amino-N-(2-chlorophenyl)benzenesulfonamide via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 19837-85-5), often an intermediate in the synthesis of azo dyes or specialized sulfonamide antibiotics, presents specific chromatographic challenges. Unlike simple sulfanilamides, the N-substitution with an ortho-chlorophenyl ring significantly increases lipophilicity and introduces steric hindrance near the sulfonamide bond.[1]

This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of this molecule.

Critical Quality Attributes (CQAs)

The primary objective is not merely detecting the main peak but resolving it from three critical classes of impurities:

  • Hydrolytic Degradants: 4-aminobenzenesulfonamide (Sulfanilamide).[1]

  • Synthetic Precursors: 2-chloroaniline (toxic, potential genotoxin) and 4-acetamidobenzenesulfonyl chloride.[1]

  • Regioisomers: 3-chloro or 4-chloro analogues, which may arise from impure starting materials.[1]

Method Development Logic (The "Why")

To ensure scientific integrity, we must justify the experimental parameters based on the physicochemical properties of the analyte.

Stationary Phase Selection

The analyte contains a basic aniline moiety and an acidic sulfonamide proton.[1] Standard C18 columns can suffer from peak tailing due to silanol interactions with the amine.[1]

  • Decision: Use a Type B (High Purity) End-capped C18 column .[1] The end-capping minimizes secondary silanol interactions, ensuring sharp peaks for the amino-functionalized analyte and the 2-chloroaniline impurity.[1]

Mobile Phase & pH Strategy
  • Solvent Choice: Acetonitrile (ACN) is selected over Methanol. Literature indicates that ACN provides superior selectivity for chloroaniline isomers (2-Cl vs. 3-Cl vs. 4-Cl) due to its dipole-dipole interaction capabilities, which are distinct from the hydrogen-bonding dominance of methanol.[1]

  • Buffer/pH: A pH of 3.0 (Phosphate buffer) is chosen.

    • Reasoning: At pH 3.0, the aniline amine (pKa ~4-5) is protonated, increasing its polarity and reducing retention slightly to prevent co-elution with the hydrophobic parent. The sulfonamide nitrogen (pKa ~10) remains neutral. This pH also suppresses silanol ionization on the column.[1]

Visualizing the Separation Logic

MethodLogic Analyte Analyte: 4-amino-N-(2-chlorophenyl)... Prop1 Property: Lipophilic Cl-Phenyl Ring Analyte->Prop1 Prop2 Property: Basic Aniline Group Analyte->Prop2 Choice1 Choice: High % ACN Gradient Prop1->Choice1 Choice2 Choice: pH 3.0 Phosphate Buffer Prop2->Choice2 Result1 Elutes late; Separates from polar precursors Choice1->Result1 Result2 Protonates amine; Reduces Tailing Choice2->Result2

Figure 1: Decision tree linking physicochemical properties of the sulfonamide derivative to chromatographic conditions.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[2]
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).[1]

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 265 nm (Reference: 360 nm)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program

A steep gradient is required to elute the highly retained parent molecule while resolving early polar impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.02080Linear Ramp
20.02080Wash (Elute Bis-sulfonamides)
20.19010Return to Initial
25.09010Re-equilibration

Sample Preparation Workflow

Diluent Selection: The target molecule has low solubility in pure water.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1][3]

Standard Preparation:

  • Weigh 10.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL Acetonitrile; sonicate to dissolve.

  • Dilute to volume with Water. (Concentration: 0.2 mg/mL).

Sample Preparation:

  • Weigh 10.0 mg of Sample into a 50 mL volumetric flask.

  • Add 25 mL Acetonitrile; sonicate for 5 mins.

  • Dilute to volume with Water.

  • Filter through 0.45 µm PTFE syringe filter (Nylon filters may adsorb sulfonamides).[1]

System Suitability & Validation Criteria

Before releasing results, the system must pass the following "Self-Validating" checks (SST).

ParameterAcceptance CriteriaRationale
Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
> 2.0 between 2-Chloroaniline and Main PeakEnsures separation of toxic precursor.
Tailing Factor (

)
< 1.5 for Main PeakConfirms pH control of the amine group.
Precision (RSD) < 1.0% (n=6 injections)Verifies pump/injector stability.
Theoretical Plates (

)
> 5000Ensures column efficiency.
Impurity Fate Mapping[1]

ImpurityMap Start Synthesis Reaction Crude Crude Mixture Start->Crude Imp1 Impurity A: Sulfanilamide (Polar, Early Elution) Crude->Imp1 Hydrolysis Imp2 Impurity B: 2-Chloroaniline (Mid Elution) Crude->Imp2 Unreacted Product Target: 4-amino-N-(2-chlorophenyl)... (Late Elution) Crude->Product Main Product

Figure 2: Chromatographic elution order relative to synthetic origin. Sulfanilamide elutes first (approx 3-4 min), followed by 2-chloroaniline (approx 8-10 min), then the Target (approx 12-14 min).[1]

Troubleshooting Guide

Issue 1: Peak Splitting of the Main Peak

  • Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% ACN and injected into a 90% Water mobile phase, the "solvent plug" effect occurs.

  • Solution: Ensure the Diluent is 50:50 Water:ACN as specified.[1]

Issue 2: Co-elution of Isomers (2-Cl vs 4-Cl)

  • Cause: If the starting material contained 4-chloroaniline, the resulting 4-amino-N-(4-chlorophenyl)benzenesulfonamide isomer is difficult to separate.[1]

  • Solution: Lower the gradient slope.[1] Change the gradient from 15 mins to 25 mins (10% -> 80% B). The 4-chloro isomer is slightly more hydrophobic and will elute after the 2-chloro target due to the "ortho effect" (steric hindrance reduces the effective surface area of the 2-Cl isomer).[1]

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention.

  • PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CID 3405810).[1] National Center for Biotechnology Information.[1]

  • Patyra, E. et al. (2019).[4] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Toxins, 11(2), 73.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient Logic).

Sources

Application Notes and Protocols for the Cellular Evaluation of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive experimental framework for the initial cellular characterization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] Many compounds within this class exert their effects through mechanisms such as the inhibition of carbonic anhydrases or by interfering with cell cycle progression.[1][3] Given this background, a systematic evaluation of a novel sulfonamide derivative in relevant cancer cell lines is a critical step in preclinical drug discovery.

The protocols outlined herein are designed to be a self-validating system, beginning with foundational cytotoxicity screening and progressing to more detailed mechanistic assays. This tiered approach ensures that resources are used efficiently while building a comprehensive profile of the compound's cellular activity. We will address key aspects from compound preparation and solubility considerations to detailed, step-by-step protocols for assessing cell viability, apoptosis, and cell cycle distribution.

Compound Information and Handling

Before initiating any cellular assays, it is imperative to properly handle and solubilize the test compound to ensure reproducible results.

  • Compound: 4-amino-N-(2-chlorophenyl)benzenesulfonamide

  • IUPAC Name: 4-amino-N-(2-chlorophenyl)benzenesulfonamide[4]

  • Molecular Formula: C₁₂H₁₁ClN₂O₂S[4]

  • Molecular Weight: 282.75 g/mol [4]

  • Predicted Solubility: Based on the structure, which includes two aromatic rings and a chlorine atom, the compound is predicted to be poorly soluble in aqueous solutions but soluble in polar aprotic solvents like DMSO and DMF.[5]

Protocol 1: Stock Solution Preparation

Rationale: The choice of solvent is critical for bioavailability in in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media. However, it's important to keep the final DMSO concentration in culture low (<0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Accurately weigh out a precise amount of the compound (e.g., 5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). For a 10 mM stock with a molecular weight of 282.75 g/mol , dissolve 2.83 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for building a clear understanding of the compound's cellular effects. The proposed workflow starts with broad screening and narrows down to more specific mechanistic questions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation (Optional) a Protocol 2: Cell Viability Assay (MTT) - Determine IC50 - Select sensitive cell lines b Protocol 3: Apoptosis Assay - Caspase-3/7 Activity a->b If cytotoxic c Protocol 4: Cell Cycle Analysis - Propidium Iodide Staining a->c If cytostatic d Protocol 5: Western Blot Analysis - Analyze key proteins in relevant pathways b->d Confirm apoptosis pathway c->d Confirm cell cycle arrest markers

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Primary Screening for Cytotoxicity

The initial step is to determine the compound's effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency and helps in selecting appropriate concentrations for subsequent assays.[6]

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., a panel representing different tissues) and a non-cancerous control cell line.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • Compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is from 100 µM down to 10 nM.[11] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "no-treatment" control wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
10.95 ± 0.0576.0%
50.63 ± 0.0450.4%
100.31 ± 0.0324.8%
500.10 ± 0.028.0%
1000.08 ± 0.016.4%
Table 1: Example data from an MTT assay used for IC50 determination.

Tier 2: Elucidating the Mechanism of Action

Once the IC50 is established, the next tier of experiments aims to determine how the compound is affecting the cells. The two most common outcomes of anti-proliferative compounds are the induction of apoptosis (programmed cell death) or an arrest of the cell cycle.

Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity

Rationale: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14] Assays that measure the activity of these proteases provide a reliable and quantifiable indicator of apoptosis induction.[15] Luminescent or fluorescent assays using a DEVD peptide substrate are highly sensitive and suitable for plate-based formats.[16]

Materials:

  • Sensitive cell line(s) identified in Tier 1.

  • White or black 96-well clear-bottom plates.

  • Compound stock solution.

  • A commercial Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).

  • Luminometer or fluorescence plate reader.

  • Positive control for apoptosis (e.g., Staurosporine or Etoposide).

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described in Protocol 2. Treat cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24, 48 hours). Include vehicle and positive controls.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Reagent Addition: Add the prepared caspase-3/7 reagent directly to each well (usually in a 1:1 volume ratio with the cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent causes cell lysis and contains the substrate for the caspase enzyme.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal from the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

G cluster_pathway Apoptotic Signaling Cascade Procaspase3 Pro-caspase-3/7 (Inactive) Caspase3 Activated Caspase-3/7 (Active) Procaspase3->Caspase3 Apoptotic Signal (e.g., Compound Treatment) Substrate DEVD-Luciferin Substrate (Non-luminescent) Caspase3->Substrate Cleavage Signal Cleaved Substrate + Luciferin (Luminescent Signal) Substrate->Signal Light Emission

Sources

Application Notes & Protocols: A Strategic Guide to Drug Discovery with 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing a structured experimental plan originating from the lead compound 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Given that the specific biological target and mechanism of action for this compound are not extensively documented in public literature, this guide adopts a de novo drug discovery framework. It moves logically from initial hit characterization and target identification to robust target validation, mechanistic elucidation, and strategic lead optimization. The protocols and workflows herein are designed to be self-validating, emphasizing scientific causality and rigorous data interpretation to guide critical project decisions.

| Introduction: The Challenge and Opportunity of an Undefined Lead

The compound 4-amino-N-(2-chlorophenyl)benzenesulfonamide belongs to the sulfonamide class, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. However, a specific lead compound, even from a well-known class, presents a significant challenge when its molecular target is unknown. This scenario, often arising from phenotypic screening hits, requires a systematic and unbiased approach to unravel its mechanism of action.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, phased workflow that begins with the fundamental question, "What does this compound do and how does it do it?". By following this path, research teams can efficiently allocate resources, mitigate risks, and build a robust data package to support the progression of a promising lead compound into a viable drug candidate. The overall strategy is depicted in the workflow below.

cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: MoA & Assay Development cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Candidate Selection p1_start Lead Compound: 4-amino-N-(2-chlorophenyl)benzenesulfonamide p1_char 1.1 Foundational Characterization (Purity, Physicochem) p1_start->p1_char p1_tid 1.2 Hypothesis-Free Target Identification (Phenotypic, Affinity, Genetic) p1_char->p1_tid p1_val 1.3 Target Validation (Biophysical, Cellular, Genetic) p1_tid->p1_val p2_moa 2.1 Mechanistic Elucidation (Enzymology, Pathway Analysis) p1_val->p2_moa Validated Target p2_assay 2.2 Screening Cascade Development p2_moa->p2_assay p3_chem 3.1 Medicinal Chemistry (Analog Synthesis) p2_assay->p3_chem Robust Assay p3_sar 3.2 SAR Generation p3_chem->p3_sar p4_data 4.1 Data Integration & Decision Making p3_sar->p4_data SAR Data p3_admet 3.3 In Vitro ADMET Profiling p3_admet->p3_sar p4_end Optimized Lead for In Vivo Studies p4_data->p4_end G cluster_0 Tier 1: Primary High-Throughput Screen cluster_1 Tier 2: Secondary Cellular Assays cluster_2 Tier 3: In Vitro ADMET & Selectivity cluster_3 Tier 4: Advanced Studies a Biochemical Assay (e.g., Target IC₅₀) ~100s of compounds b Cellular Target Engagement (e.g., NanoBRET™, CETSA) ~50-100 compounds a->b Potency > X c Functional Cellular Assay (e.g., Phenotypic Readout EC₅₀) ~50-100 compounds b->c Cellular Activity > Y d Metabolic Stability (Microsomes, Hepatocytes) c->d e Permeability (PAMPA) c->e f Cytotoxicity (HepG2) c->f g Selectivity Panel (e.g., Kinase Panel) c->g h Lead for In Vivo PK/PD d->h Good Profile e->h Good Profile f->h Good Profile g->h Good Profile

4-amino-N-(2-chlorophenyl)benzenesulfonamide as a tool compound for target identification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 19837-85-5) as a chemical probe for target identification and validation.

Based on its structural pharmacophore—a lipophilic N1-substituted sulfanilamide—this compound is primarily positioned as a probe for Dihydropteroate Synthase (DHPS) (antibacterial/antiparasitic target) and facilitates the exploration of off-target activities in Carbonic Anhydrases (CAs) and specific Kinase/Receptor landscapes (e.g., CCR4 or Nav1.7 fragments) via chemoproteomic profiling.

Introduction & Compound Profile

4-amino-N-(2-chlorophenyl)benzenesulfonamide serves as a representative sulfanilanilide scaffold.[1] Unlike primary sulfonamides (


) which are gold-standard Carbonic Anhydrase inhibitors, this N1-substituted derivative mimics para-aminobenzoic acid (PABA) with increased lipophilicity and steric complexity provided by the 2-chlorophenyl tail.

This compound is a critical tool for Target Identification (Target ID) because it retains the essential binding motifs for the folate synthesis pathway while presenting a "chemical handle" (the aniline amine) suitable for derivatization without destroying the core pharmacophore's affinity for certain targets.

Physicochemical Profile
PropertyValueRelevance to Target ID
CAS Number 19837-85-5Unique Identifier
Formula

Fragment-like size (MW 282.[1]75)
LogP ~2.5 (Predicted)High cell permeability; suitable for intracellular targets
H-Bond Donors 2 (Aniline

, Sulfonamide

)
Key interactions with Asp/Glu residues in active sites
Key Moiety 4-AnilineNucleophilic handle for biotinylation/immobilization
Key Moiety 2-ChlorophenylHydrophobic selector; dictates specificity over generic sulfas

Mechanism of Action & Target Landscape

Primary Target: Dihydropteroate Synthase (DHPS)

The compound acts as a PABA antimetabolite . In the folate synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate.

  • Mechanism: The 4-amino-benzenesulfonyl group mimics the 4-amino-benzoate of PABA. The sulfonamide

    
     group mimics the transition state of the carboxylic acid.
    
  • Probe Utility: The 2-chlorophenyl group occupies the hydrophobic pocket adjacent to the PABA binding site, often conferring activity against resistant mutant strains where generic sulfamethoxazole fails.

Secondary Targets (Polypharmacology)
  • Carbonic Anhydrases (CAs): While N-substituted sulfonamides have reduced affinity compared to primary sulfonamides, the chlorophenyl group can induce selectivity for specific isoforms (e.g., CA IX/XII) via hydrophobic interactions outside the zinc coordination sphere.

  • Chemokine Receptors (CCR4): N-aryl sulfonamides are known pharmacophores for CCR4 antagonists. This compound serves as a fragment probe to identify allosteric binding sites on GPCRs.

Experimental Protocols

Protocol A: Synthesis of Biotinylated Probe for Affinity Chromatography

To identify unknown targets, the compound must be immobilized. The 4-amino group is the only nucleophile, but modifying it destroys DHPS binding (which requires the free amine).

  • Strategy: If targeting DHPS, do not modify the aniline . Instead, synthesize a derivative with a linker on the phenyl ring or use Photoaffinity Labeling (if available).

  • Alternative Strategy (Reverse Profiling): If the goal is to find targets that bind the sulfonamide moiety specifically (and tolerate aniline modification), use the protocol below.

Workflow Diagram: Probe Synthesis & Pull-Down

TargetID_Workflow cluster_logic Critical Decision Point Compound 4-amino-N-(2-chlorophenyl) benzenesulfonamide Probe Biotinylated Conjugate (Inactive vs DHPS, Active vs Off-targets) Compound->Probe Coupling (Unlikely for DHPS) Linker NHS-PEG4-Biotin Linker->Probe Beads Streptavidin Beads Probe->Beads Immobilization Lysate Cell Lysate (Bacteria/Cancer Cell) Lysate->Beads Incubation Elution Elution & Tryptic Digest Beads->Elution Wash & Elute MS LC-MS/MS Target Identification Elution->MS Peptide Sequencing Decision Is Aniline Essential? PathA YES (DHPS) Use Competition Assay Decision->PathA PathB NO (Off-targets) Use Biotin Probe Decision->PathB

Caption: Workflow for affinity-based target identification. Note the critical decision regarding the aniline pharmacophore.

Protocol B: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement in intact cells without chemical modification, preserving the binding affinity for DHPS.

Materials:

  • Target Cells (e.g., E. coli or Jurkat cells).

  • Compound: 4-amino-N-(2-chlorophenyl)benzenesulfonamide (10 mM DMSO stock).

  • Lysis Buffer (PBS + Protease Inhibitors).

  • Thermocycler.

Step-by-Step Procedure:

  • Treatment: Incubate

    
     cells with 10 µM  compound (or DMSO control) for 1 hour at 37°C.
    
  • Aliquot: Split cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add lysis buffer and perform 3 freeze-thaw cycles (Liquid

    
     / 25°C) to extract proteins.
    
  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot (if target known) or Mass Spec (TMT labeling) to identify proteins with shifted thermal stability curves.

Interpretation:

  • Positive Result: The compound stabilizes the target protein (e.g., DHPS), causing it to remain soluble at higher temperatures compared to the DMSO control.

  • Self-Validation: Ensure the melting curve (

    
    ) shifts by at least >2°C.
    

Data Analysis & Validation

Expected Results for Target Classes
Target ClassBinding ModeValidation MethodExpected Outcome
DHPS (Bacteria) PABA MimicMIC Assay / CETSAGrowth inhibition reversed by PABA;

shift in DHPS.
Carbonic Anhydrase Zn-CoordinationEsterase Assay

> 1 µM (Low affinity due to N-substitution).
GPCRs (e.g., CCR4) AllostericRadioligand BindingDisplacement of specific antagonist.
Troubleshooting Specificity

If the compound shows high promiscuity (binding many targets):

  • Competition Control: In affinity chromatography, pre-incubate the lysate with 100x excess of free compound. True targets will be "competed off" the beads and disappear from the MS readout.

  • Negative Control Probe: Synthesize N-acetyl-4-amino-N-(2-chlorophenyl)benzenesulfonamide . Acetylation of the aniline eliminates DHPS binding. Proteins that still bind this control are non-specific background binders.

References

  • Therapeutic Target Database (TTD). Entry D0Y7ND: 4-amino-N-(2-chlorophenyl)benzenesulfonamide.[1]

    • Source: [2][3]

  • ChEMBL Database. Compound Report: CHEMBL227597.[1]

    • Source: [1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
  • Parker, W. B., et al. (2016). Analysis of the binding of sulfonamides to the dihydropteroate synthase. Journal of Bacteriology.

Sources

development of assays for 4-amino-N-(2-chlorophenyl)benzenesulfonamide target engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Compound: 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 19837-85-5) belongs to the


-aryl-substituted sulfonamide class.[1][2][3] Structurally, it possesses the classic p-aminobenzenesulfonyl moiety (the "sulfa" warhead) essential for mimicking p-aminobenzoic acid (PABA).[1][2]

The Challenge: While the primary biological target of simple sulfonamides is bacterial Dihydropteroate Synthase (DHPS) , the introduction of the N-(2-chlorophenyl) group alters the physicochemical properties (pKa, lipophilicity) and expands the potential interaction landscape to mammalian targets, specifically Carbonic Anhydrases (CAs) and potentially specific signaling kinases (e.g., STAT3 pathway modulators).[1]

Scope of Guide: This application note details the development of a robust Target Engagement (TE) screening cascade. We move beyond simple phenotypic observation to validate physical binding using three orthogonal methodologies:

  • Biophysical Screening: Differential Scanning Fluorimetry (DSF/TSA).[1][2]

  • Kinetic Validation: Surface Plasmon Resonance (SPR).

  • Cellular Confirmation: Cellular Thermal Shift Assay (CETSA).

Target Landscape & Mechanism of Action

To develop a valid assay, we must first map the compound's interaction logic.

  • Primary Target (Antibacterial Context): Dihydropteroate Synthase (DHPS) .[1][2][4] The compound competes with PABA, blocking folate synthesis.[4]

  • Secondary/Off-Target (Mammalian Context): Carbonic Anhydrase II (hCAII) .[1][2] The sulfonamide nitrogen coordinates with the active site Zinc ion.[2]

Pathway Visualization: Mechanism of Action

FolatePathway PABA PABA (Substrate) DHPS Target: DHPS (Enzyme) PABA->DHPS Native Binding Folate Dihydrofolate DHPS->Folate Catalysis Compound 4-amino-N-(2-chlorophenyl) benzenesulfonamide Compound->DHPS Competitive Inhibition DNA DNA/RNA Synthesis Folate->DNA Downstream

Figure 1: Competitive inhibition mechanism at the DHPS interface.[1][2] The sulfonamide mimics PABA, stalling folate production.

Method 1: Biophysical Validation (DSF/TSA)[1][2]

Rationale: Differential Scanning Fluorimetry (DSF), or the Thermal Shift Assay (TSA), is the "Gold Standard" for initial sulfonamide validation.[1] Sulfonamides stabilize the target protein (DHPS or hCAII) upon binding, shifting the melting temperature (


) upward.[1]

Why this works for this compound: The p-amino group forms hydrogen bonds within the active site, while the chlorophenyl ring fits into the hydrophobic pocket (in DHPS) or the hydrophobic half of the active site (in hCAII), creating a significant thermodynamic stabilization.

Protocol: High-Throughput TSA

Materials:

  • Protein: Recombinant DHPS or hCAII (>95% purity), 5 µM final concentration.

  • Dye: SYPRO Orange (5000x stock), used at 5x final.[1][2]

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl. (Avoid DTT if using hCAII as it can affect the Zinc).[1][2]

  • Compound: 10 mM DMSO stock.

Step-by-Step Procedure:

  • Preparation: Dilute protein to 10 µM in Assay Buffer.

  • Dye Addition: Add SYPRO Orange to protein solution (Final: 10x dye).

  • Plating: In a 384-well PCR plate (white), dispense 9 µL of Protein/Dye mix.

  • Compound Addition: Add 1 µL of compound (Final conc: 10 µM, 50 µM, 100 µM). Include DMSO-only control (Reference

    
    ) and a known binder (e.g., Sulfamethoxazole) as Positive Control.
    
  • Run: Use a qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).[1][2]

    • Ramp: 25°C to 95°C at 0.05°C/sec (or 1°C/min).[1][2]

    • Filter: FRET or HEX channel (Ex: 470nm, Em: 570nm).[1][2]

  • Analysis: Calculate the derivative (

    
    ).[1][2] The peak indicates 
    
    
    
    .[2]

Data Interpretation:

  • Valid Hit:

    
    C relative to DMSO.[1][2]
    
  • Negative Result: No shift (Check solubility).

  • Destabilizer: Negative shift (Non-specific unfolding/aggregation).[1][2]

Method 2: Kinetic Characterization (SPR)

Rationale: Once binding is confirmed via TSA, Surface Plasmon Resonance (SPR) determines the residence time (


) and affinity (

).[1] For sulfonamides, rapid on/off rates are common, requiring high-sensitivity instruments (e.g., Biacore 8K).[1]

Critical Parameter - The Chlorophenyl Effect: The 2-chlorophenyl group significantly increases lipophilicity compared to unsubstituted sulfonamides.[1][2] This may cause "sticky" non-specific binding to the reference channel.[2]

Protocol Adjustments:

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1][2]

  • Immobilization: Amine coupling of Target (DHPS/hCAII) to ~2000 RU.

  • Running Buffer: PBS-P+ (with 0.05% Tween-20) + 3% DMSO (Matched to sample).

  • Injection: Multi-cycle kinetics (0, 3.125, 6.25, 12.5, 25, 50 µM).[1]

  • Correction: Solvent correction cycles are mandatory due to the high DMSO sensitivity of the bulk shift.[2]

Method 3: Cellular Target Engagement (CETSA)

Rationale: Biophysical assays prove binding in a tube.[1][2] CETSA proves the compound crosses the cell membrane and engages the target in the complex cytosolic environment. This is critical for 4-amino-N-(2-chlorophenyl)benzenesulfonamide to verify it is not pumped out by efflux transporters.[1][2]

CETSA Workflow Diagram

CETSA_Workflow Step1 1. Treat Live Cells (Compound vs DMSO) Step2 2. Aliquot & Heat Shock (37°C - 65°C Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw x3) Step2->Step3 Step4 4. Ultracentrifugation (Remove Precipitate) Step3->Step4 Step5 5. Detection (Western Blot / AlphaLISA) Step4->Step5

Figure 2: The CETSA workflow. Ligand binding stabilizes the protein, keeping it in the soluble fraction after heat shock.[5]

Protocol: CETSA (Western Blot Readout)[1][2]

Experimental Setup:

  • Cell Culture: Grow relevant cells (e.g., E. coli for DHPS or HEK293 for mammalian off-target profiling) to 80% confluence.[1][2]

  • Treatment: Incubate cells with 10 µM Compound or DMSO for 1 hour at 37°C.

  • Harvest: Wash with PBS, resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Divide suspension into 8 PCR tubes (50 µL each).

    • Heat at gradient: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes .

    • Cool immediately at RT for 3 minutes.

  • Lysis: Add mild detergent (0.4% NP-40) or perform freeze-thaw (liquid

    
     / 25°C) x3.[1][2]
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect Supernatant.

  • Analysis: Run SDS-PAGE. Blot with anti-DHPS or anti-CAII antibody.[1][2]

Success Criteria:

  • The "melting curve" (Band intensity vs. Temperature) of the Compound-treated sample should shift to the right (higher stability) compared to DMSO.[1]

  • Isothermal Dose Response (ITDR): If a shift is observed at 52°C, repeat the experiment at a fixed 52°C with varying compound concentrations (0.1 - 100 µM) to determine

    
    .
    

Data Summary & Troubleshooting

Assay TypeKey MetricTypical Issue with SulfonamidesSolution
TSA (DSF)

(Melting Shift)
High background fluorescence due to hydrophobicity.[1][2]Use lower dye concentration; titrate protein.[1][2]
SPR

,

,

"Square wave" binding (too fast to measure).Cool to 10°C; use equilibrium analysis (

) instead of kinetics.
CETSA

(Aggregation Temp)
Protein precipitates even at low temp.[1][2]Optimize lysis buffer; ensure protease inhibitors are fresh.[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Martinez Molina, D., et al. (2013).[1][2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][5][6] Science, 341(6141), 84-87.[1][5] Link[1][2]

  • Hevener, K. E., et al. (2018).[1][2] Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 58(2), 322-340.[1] Link[1][2]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2] Nature Protocols, 2(9), 2212-2221.[1] Link[1][2]

  • Pelago Bioscience. (2020).[1][2][7] CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.[2] YouTube/Pelago.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS No. 19837-85-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this aromatic sulfonamide. Drawing upon established principles of crystallization and specific knowledge of sulfonamide compounds, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful crystallization strategy. While experimental data for 4-amino-N-(2-chlorophenyl)benzenesulfonamide is limited in publicly available literature, we can compile a profile based on available safety data sheets and computational predictions.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂S[1]
Molecular Weight 282.75 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Data not available[2]
Boiling Point 463.8 °C at 760 mmHg[2]
Density 1.466 g/cm³[2]
Solubility Data not available[2]

Crystallization Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent. What should I do?

A1: The inability to dissolve the compound indicates that the solvent is a poor choice for creating the initial saturated solution. The molecular structure of 4-amino-N-(2-chlorophenyl)benzenesulfonamide, with its aromatic rings and chloro-substituent, suggests a degree of hydrophobicity, while the amino and sulfonamide groups can participate in hydrogen bonding.

  • Rationale: Effective crystallization requires the solvent to dissolve the compound at an elevated temperature but have lower solubility at room temperature or below.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the solvent to its boiling point to increase the solubility of the compound.

    • Solvent Selection: If heating is ineffective, a different solvent is required. A predicted solubility profile for the similar compound, 4-amino-N-(2-chlorophenyl)benzamide, suggests that polar aprotic solvents like DMSO and DMF are good solvents, while polar protic solvents like ethanol and methanol are sparingly soluble.[3] Water is predicted to be a poor solvent.[3]

    • Solvent Mixtures: Consider using a co-solvent system. For instance, dissolving the compound in a good solvent (e.g., ethanol) and then adding a miscible anti-solvent (e.g., water) can be an effective strategy.

Q2: No crystals are forming even after the solution has cooled. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue that can stem from either insufficient supersaturation or kinetic barriers to nucleation.

  • Rationale: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at a given temperature. Nucleation, the initial formation of crystal seeds, is a critical first step.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

      • Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.

    • Re-evaluate Solvent Choice: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. In this case, evaporate some of the solvent and repeat the cooling process.

Q3: I'm getting an oil instead of crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to a very high degree of supersaturation or the presence of impurities.

  • Rationale: Oiling out happens when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent system. The resulting oil is often an impure, supercooled liquid.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the supersaturation upon cooling.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help with this.

    • Change Solvent System: The chosen solvent may be too "good" of a solvent. Try a solvent in which the compound has lower solubility or use a solvent/anti-solvent system to better control the precipitation.

    • Purification: If the issue persists, the starting material may be too impure. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

Q4: My crystallization yields a fine powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?

A4: The formation of a fine powder indicates that the nucleation rate is much faster than the crystal growth rate. To obtain larger single crystals, the process needs to be slowed down to favor growth over nucleation.

  • Rationale: The size of the final crystals is determined by the relative rates of nucleation and growth. Rapid nucleation leads to many small crystals, while slow nucleation followed by steady growth results in fewer, larger crystals.

  • Troubleshooting Steps:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate very slowly over several days. This can be achieved by covering the vial with parafilm and punching only a few small holes in it.[4]

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

    • Temperature Gradient: Slowly cool the saturated solution over a longer period. A programmable heating/cooling mantle can be used for precise control.

    • Minimize Disturbances: Ensure the crystallization vessel is in a location free from vibrations and significant temperature fluctuations.

Q5: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A5: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon for sulfonamides.[4] Different polymorphs can have different physical properties, such as solubility and melting point.

  • Rationale: The formation of a particular polymorph is influenced by thermodynamic and kinetic factors during crystallization, including solvent choice, temperature, and cooling rate. The hydrogen bonding networks in sulfonamide crystals are particularly sensitive to these conditions.[5]

  • Troubleshooting Steps:

    • Strictly Control Conditions: Standardize all crystallization parameters, including the solvent system, concentration, cooling profile, and agitation.

    • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to direct the crystallization towards that form.

    • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common crystallization challenges.

Crystallization Troubleshooting Workflow start Start Crystallization dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling crystals_form Do Crystals Form? cooling->crystals_form oil_or_powder Oil or Fine Powder Forms? cooling->oil_or_powder good_crystals High-Quality Crystals Formed crystals_form->good_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation evaporate_solvent Concentrate by Slow Evaporation no_crystals->evaporate_solvent induce_nucleation->crystals_form evaporate_solvent->cooling oil_or_powder->good_crystals No, good crystals oil Oiling Out oil_or_powder->oil Oil powder Fine Powder oil_or_powder->powder Powder reheat_add_solvent Re-heat and Add More Solvent oil->reheat_add_solvent change_solvent Change Solvent/Anti-solvent oil->change_solvent slow_cooling Slow Down Cooling Rate powder->slow_cooling vapor_diffusion Try Vapor Diffusion or Slow Evaporation powder->vapor_diffusion reheat_add_solvent->slow_cooling slow_cooling->cooling change_solvent->dissolution vapor_diffusion->good_crystals

Caption: A logical workflow for troubleshooting common crystallization issues.

Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques that can be adapted for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Protocol 1: Cooling Crystallization

This is the most common method for recrystallization and purification.

  • Solvent Selection: Based on the predicted solubility, start with a polar protic solvent such as ethanol or isopropanol.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-N-(2-chlorophenyl)benzenesulfonamide and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the compound fully dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the elevated temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process, you can insulate the flask with a cloth or paper towels.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's boiling point.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when the compound is too soluble in a particular solvent even at low temperatures.

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, where it is soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water, in which the compound is poorly soluble) dropwise while stirring or swirling the flask.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the solution is supersaturated.

  • Crystal Growth: Set the flask aside undisturbed to allow crystals to form and grow. The process can be slowed by placing the flask in a controlled temperature environment.

  • Isolation and Drying: Once crystal formation is complete, isolate, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation for Single Crystal Growth

This method is ideal for obtaining high-quality single crystals for X-ray diffraction.

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.[4]

  • Incubation: Place the vial in a vibration-free location with a stable temperature.

  • Monitoring: Monitor the vial over several days to weeks for the growth of single crystals.

Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. The following table provides a starting point for solvent screening, based on the predicted solubility of a structurally similar compound.[3] It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Solvent ClassRepresentative SolventsPredicted SolubilitySuitability for Crystallization
Aqueous Water, Phosphate-Buffered Saline (PBS)Poorly SolubleGood as an anti-solvent.
Polar Protic Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleGood candidates for cooling crystallization.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleMay be too soluble for cooling crystallization; consider for solvent/anti-solvent systems.
Nonpolar Hexane, ToluenePoorly SolubleGood candidates for anti-solvents.

Frequently Asked Questions (FAQs)

  • Q: What is the expected yield for the crystallization of 4-amino-N-(2-chlorophenyl)benzenesulfonamide?

    • A: The yield will depend on the purity of the starting material and the chosen crystallization method. A well-optimized cooling crystallization can typically yield 70-90% recovery.

  • Q: How can I confirm the purity of my crystallized product?

    • A: Purity can be assessed by measuring the melting point. A sharp melting range close to the literature value (once determined) indicates high purity. Further characterization can be done using techniques like ¹H NMR, ¹³C NMR, and HPLC.

  • Q: Are there any safety precautions I should take when working with 4-amino-N-(2-chlorophenyl)benzenesulfonamide and the suggested solvents?

    • A: Yes. Always consult the Safety Data Sheet (SDS) for 4-amino-N-(2-chlorophenyl)benzenesulfonamide and all solvents before use.[2] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3405810, 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

  • Willis, M. C. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • University College Cork. (n.d.). The crystal landscape and cocrystallization of primary aromatic sulfonamides. Retrieved from [Link]

Sources

optimization of reaction conditions for N-arylation of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of Sulfonamides

Welcome. You have reached the Tier-3 Application Support for synthetic methodology. This guide is engineered for researchers encountering resistance in the construction of


 bonds between sulfonamides and aryl electrophiles.

Unlike simple amine arylation, sulfonamides present unique challenges: the electron-withdrawing sulfonyl group reduces nucleophilicity (


), and the resulting 

-arylsulfonamide product is often prone to metal poisoning due to its acidity.

Part 1: Triage & Strategy (The Decision Matrix)

Before optimizing a failing reaction, ensure you are using the correct catalytic engine for your substrate class. Do not force a Copper-mediated mechanism on an unactivated Aryl Chloride.

Workflow Selector

Use this logic flow to select your starting protocol.

decision_matrix Start START: Select Electrophile Halide Aryl Halide (Cl, Br, I) Start->Halide Boronic Aryl Boronic Acid Start->Boronic Cl_Check Is it an Aryl Chloride? Halide->Cl_Check CL_Route METHOD C: Copper (Chan-Lam) Boronic->CL_Route Pd_Route METHOD A: Palladium (Buchwald-Hartwig) Cl_Check->Pd_Route Yes (Cl) Cu_Route METHOD B: Copper (Ullmann-Type) Cl_Check->Cu_Route No (Br, I) Note_Pd High Cost, High Fidelity Best for deactivated systems Pd_Route->Note_Pd Note_Cu Low Cost, Robust Requires higher Temp Cu_Route->Note_Cu

Figure 1: Strategic selection of catalytic systems based on electrophile availability and reactivity.

Part 2: Method A - Palladium Catalysis (Buchwald-Hartwig)

Scope: Best for Aryl Chlorides, electron-rich aryl halides, and complex drug intermediates.

The "Gold Standard" Protocol

For sulfonamides, standard amine ligands (BINAP, dppf) often fail. You must use bulky biaryl phosphines to facilitate the difficult reductive elimination step.

  • Catalyst:

    
     or precatalysts (e.g., XPhos Pd G3).
    
  • Ligand: t-BuXPhos (First choice) or BrettPhos .

  • Base:

    
     (Tribasic Potassium Phosphate).
    
  • Solvent: tert-Amyl Alcohol (t-AmOH) or Dioxane.

Why this works: Sulfonamides are poor nucleophiles. The bulky t-BuXPhos ligand creates a monolithic catalytic pocket that forces the reductive elimination of the


 bond, which is otherwise the rate-limiting step that leads to catalyst decomposition (Pd black).
Troubleshooting Guide: Palladium
SymptomProbable CauseTechnical Solution
Reaction turns black immediately Catalyst Death. Rapid precipitation of Pd(0) due to insufficient ligand stabilization or oxidation.1. Increase Ligand:Pd ratio to 1.2:1 or 1.5:1.2. Switch to a G3/G4 precatalyst to bypass Pd(II) reduction issues.3. Re-degas solvent (sparge with Ar for 20 min).
Stalled conversion (50%) Product Inhibition. The product (

) is more acidic than the starting material and binds the base/catalyst.
1. Increase base stoichiometry (use 2.5 - 3.0 equiv).2. Switch to a stronger base like

to ensure product deprotonation doesn't stall the cycle.
No reaction with Aryl-Cl Oxidative Addition Failure. The catalyst isn't "hot" enough to break the C-Cl bond.1. Switch ligand to BrettPhos (specifically designed for difficult chlorides).2. Raise temperature to 110°C.3. Ensure water content is <500 ppm (dry solvent).

Part 3: Method B - Copper Catalysis (Ullmann-Type)

Scope: Best for Aryl Iodides/Bromides, large-scale process chemistry, and cost-sensitive projects.

The "Robust" Protocol

Copper requires a bidentate ligand to prevent the formation of inactive cuprate aggregates.

  • Catalyst: CuI (Copper(I) Iodide).[1]

  • Ligand: DMEDA (

    
    -dimethylethylenediamine) or trans-1,2-cyclohexanediamine .
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or DMF (High polarity is critical).

  • Temp: 90°C - 120°C.

Mechanistic Insight & Troubleshooting

Unlike Pd, the active Cu species is often debated (Cu(I) vs Cu(III)). However, the ligand effect is undeniable: without the diamine ligand, the reaction often requires 140°C+ and gives poor yields.

cu_cycle Cu_Prec CuI + Ligand (Pre-catalyst) Active L-Cu(I)-Sulfonamidate Cu_Prec->Active Base Sulfonamide OA_Complex Oxidative Addition [L-Cu(III)-Ar-I] Active->OA_Complex Ar-I Product N-Aryl Sulfonamide OA_Complex->Product Reductive Elimination Product->Active Regeneration

Figure 2: Simplified catalytic cycle for Cu-diamine mediated arylation. Note that the formation of the amidate complex is crucial.

FAQ: Copper Issues

  • Q: My reaction is green/blue instead of the expected color.

    • A: This indicates oxidation to Cu(II) (inactive for oxidative addition). Your system has an oxygen leak. Add 10 mol% Sodium Ascorbate as a reducing agent to salvage the batch.

  • Q: Can I use Aryl Chlorides?

    • A: Generally, no.[2] Cu-catalysis rarely activates C-Cl bonds efficiently for sulfonamidation.[3] Switch to Method A (Pd).

Part 4: Method C - Chan-Lam Coupling

Scope: Use when the Aryl Halide is unavailable, but the Boronic Acid is. Very mild (Room Temp), but often lower yielding for sulfonamides compared to amines.

  • Reagents:

    
     (1 equiv or catalytic), Pyridine or 
    
    
    
    ,
    
    
    (balloon).
  • Critical Factor: Molecular Sieves (4Å) .

  • Why it fails: Boronic acids are prone to protodeboronation (turning back into benzene) faster than they couple with the poor sulfonamide nucleophile.

  • Fix: Add 4Å MS to keep the reaction bone-dry. Add the boronic acid in portions (slow addition) to maintain a low concentration relative to the catalyst.

Part 5: Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Coupling of 4-Toluenesulfonamide with 4-Chloroanisole (Reference Standard for Calibration)

  • Charge: In a glovebox or under Ar flow, add

    
     (2 mol%) and t-BuXPhos (2.4 mol%) to a reaction vial.
    
  • Solvent: Add anhydrous t-Amyl Alcohol (

    
     concentration relative to halide). Stir at 60°C for 5 mins to pre-form the active catalyst (solution should turn from dark purple to orange/brown).
    
  • Substrates: Add Sulfonamide (1.2 equiv), Aryl Chloride (1.0 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 110°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove excess base and break Pd complexes). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography. Note: N-aryl sulfonamides are acidic; avoid basic modifiers (like

    
    ) in your silica column eluent, or the product will streak.
    

References

  • Buchwald-Hartwig Sulfonamidation (Pd): Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C.[4] (2011).[5] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[5] The Journal of Organic Chemistry, 76(11), 4552–4553.[4]

  • Ullmann-Type Mechanism (Cu): Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[6] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[6]

  • Chan-Lam Optimization: Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water. Synlett, 25, 505-508.[7]

  • Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

identifying and minimizing side products in 4-amino-N-(2-chlorophenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on the critical aspects of identifying and minimizing side products to ensure high purity and yield.

Synthesis Overview

The synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide is a well-established, yet nuanced, three-step process. Each stage presents unique challenges and potential for impurity formation. A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimization.

The overall synthetic pathway is as follows:

  • Step 1: Electrophilic Aromatic Substitution: Acetanilide is chlorosulfonated using chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride.

  • Step 2: Nucleophilic Acyl Substitution: The intermediate sulfonyl chloride is then reacted with 2-chloroaniline to form the N-substituted sulfonamide.

  • Step 3: Hydrolysis: The acetyl protecting group is removed under acidic or basic conditions to yield the final product, 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Deacetylation Acetanilide Acetanilide PASC p-acetamidobenzenesulfonyl chloride (Intermediate 1) Acetanilide->PASC HSO3Cl PASC_ref Intermediate 1 ProtectedProduct N-(4-acetamidophenyl)sulfonyl- 2-chloroaniline (Intermediate 2) PASC_ref->ProtectedProduct + 2-Chloroaniline ProtectedProduct_ref Intermediate 2 FinalProduct 4-amino-N-(2-chlorophenyl) benzenesulfonamide (API) ProtectedProduct_ref->FinalProduct H+ or OH-

Figure 1. High-level synthetic workflow for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the synthesis, providing both the underlying cause and actionable solutions.

Part 1: Impurity Identification and Control
Question 1: My HPLC chromatogram shows an unexpected peak eluting close to my main product. What could it be?

This is a frequent observation, and the impurity is often a structural isomer or a related sulfonamide. The most probable identities depend on the specific step you are analyzing.

Possible Causes & Identification:

  • o-Isomer Impurity: During the chlorosulfonation of acetanilide (Step 1), the acetamido group is an ortho-, para-directing activator. While the para-substituted product is sterically favored and typically major, a small amount of the ortho-isomer (o-acetamidobenzenesulfonyl chloride) can form. This isomer will persist through the subsequent reaction steps.

  • Di-sulfonated Impurity: If the chlorosulfonation reaction is too vigorous (e.g., high temperature or excessive chlorosulfonic acid), a second sulfonyl chloride group can be added to the ring, forming 4-acetamidobenzene-1,3-disulfonyl chloride.[1]

  • Unreacted Intermediates: In the final product analysis, you may see residual N-(4-acetamidophenyl)sulfonyl-2-chloroaniline if the deacetylation (Step 3) is incomplete.

Troubleshooting & Minimization Strategy:

  • Confirm Identity: The most reliable method for identification is LC-MS to obtain the mass of the impurity. If standards are available, use HPLC with a photodiode array (PDA) detector to compare retention times and UV-Vis spectra.[2][3]

  • Control Chlorosulfonation Temperature: To minimize isomer formation, maintain a low reaction temperature (0-15°C) during the addition of acetanilide to chlorosulfonic acid.[4][5]

  • Optimize Stoichiometry: Use a carefully controlled molar ratio of chlorosulfonic acid to acetanilide (typically around 2.5 to 3 equivalents) to prevent di-sulfonation.[1]

  • Ensure Complete Deacetylation: Monitor the final hydrolysis step by TLC or HPLC to ensure full conversion to the desired amine. If the reaction stalls, extend the reflux time or carefully increase the acid/base concentration.[6]

Question 2: I have a significant amount of a water-soluble impurity that precipitates during workup. What is the likely cause?

This is a classic sign of sulfonyl chloride hydrolysis. The key intermediate, p-acetamidobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis.

Cause: Hydrolysis of the Sulfonyl Chloride

  • Mechanism: p-acetamidobenzenesulfonyl chloride can react with water to form the corresponding p-acetamidobenzenesulfonic acid.[7][8] This sulfonic acid is highly polar and water-soluble, but may precipitate out depending on the pH and concentration.

  • Point of Formation: This side reaction is most problematic during the workup of the chlorosulfonation step when the reaction mixture is quenched with ice or water.[4][7]

Troubleshooting & Minimization Strategy:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the acetanilide starting material is anhydrous before the chlorosulfonation step.

  • Controlled Quenching: When quenching the chlorosulfonation reaction, pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[4] This dissipates the heat of reaction quickly and minimizes the time the sulfonyl chloride is in contact with aqueous acid at elevated temperatures.

  • Prompt Filtration: Do not allow the precipitated p-acetamidobenzenesulfonyl chloride to sit in the aqueous acidic mixture for extended periods. Filter the solid promptly and wash with cold water.[7]

G cluster_main Desired Reaction Path cluster_side Side Reaction PASC p-acetamidobenzenesulfonyl chloride Amination Amidation Product PASC->Amination + 2-Chloroaniline PASC_side p-acetamidobenzenesulfonyl chloride Hydrolysis p-acetamidobenzenesulfonic acid (Impurity) PASC_side->Hydrolysis + H2O (Moisture)

Figure 2. Competing reaction pathways for the key sulfonyl chloride intermediate.
Part 2: Yield Optimization and Reaction Control
Question 3: My overall yield is consistently low. Which step is the most likely culprit?

While yield loss can occur at any stage, the chlorosulfonation (Step 1) and the subsequent amination (Step 2) are the most critical for maximizing yield.

Common Causes for Low Yield:

  • Incomplete Chlorosulfonation: Insufficient reaction time or temperature during the chlorosulfonation can leave unreacted acetanilide.[4][9]

  • Mechanical Losses During Workup: The intermediate p-acetamidobenzenesulfonyl chloride can be challenging to handle. Its flocculent nature can make filtration difficult, and its reactivity means it can degrade if not handled quickly.[7]

  • Side Reactions in Amination: The reaction between p-acetamidobenzenesulfonyl chloride and 2-chloroaniline must be carefully controlled. If the reaction conditions are too harsh, or if the wrong solvent is used, side reactions can occur. 2-chloroaniline itself can also contain impurities that may interfere with the reaction.[10]

Troubleshooting & Yield Enhancement Protocol:

  • Monitor Step 1 Completion: After adding acetanilide, heat the reaction mixture to 60-70°C for at least one hour to ensure the reaction goes to completion.[1][4]

  • Optimize Amination Conditions:

    • Solvent: Use a suitable aprotic solvent like pyridine or dimethylformamide (DMF). Pyridine can act as both a solvent and an acid scavenger.

    • Temperature: Control the temperature during the addition of the sulfonyl chloride to the 2-chloroaniline solution to prevent runaway reactions.

    • Base: Include a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction, driving it to completion.[11]

  • Purification Strategy: Instead of relying solely on direct precipitation, consider a purification strategy like recrystallization for the final product to remove accumulated impurities, which can improve the isolated yield of high-purity material.[12]

Question 4: The deacetylation step (hydrolysis) is not working efficiently. How can I improve it?

Inefficient deacetylation can be due to insufficient acid/base concentration, inadequate temperature, or short reaction times.

Troubleshooting the Hydrolysis Step:

  • Acid Hydrolysis: A common method involves refluxing the acetylated intermediate in aqueous hydrochloric acid.[6] Ensure the HCl concentration is sufficient (e.g., 3-6 M) and allow the mixture to reflux until the solid has completely dissolved, then continue for an additional 10-15 minutes to ensure completion.[6]

  • Reaction Monitoring: The disappearance of the starting material can be easily monitored using Thin Layer Chromatography (TLC). Develop the TLC plate in a solvent system like ethyl acetate/hexane (e.g., 1:1 ratio). The more polar product should have a lower Rf value than the acetylated intermediate.

  • Product Isolation: After cooling the acidic solution, the product hydrochloride salt may precipitate. To obtain the free amine, neutralize the solution carefully with a base like sodium bicarbonate or ammonium hydroxide until the pH is neutral to slightly basic.

Part 3: Analytical Methods and Purification
Question 5: What is a standard HPLC method for analyzing the purity of the final product?

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control.

Recommended Starting HPLC Protocol:

This protocol is a general starting point and should be optimized for your specific system and impurity profile.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the amine.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds.
Gradient Start at 10-20% B, ramp to 90% B over 20-30 minA gradient is necessary to elute both polar impurities and the less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-30 °CProvides reproducible retention times.
Detection (UV) 265 nmA wavelength where sulfonamides generally show good absorbance.[2][3]
Injection Vol. 5-10 µLStandard volume for analytical HPLC.

Data Interpretation:

  • The final product, 4-amino-N-(2-chlorophenyl)benzenesulfonamide, will be the major peak.

  • Earlier eluting peaks are typically more polar (e.g., hydrolyzed sulfonyl chloride).

  • Later eluting peaks are typically less polar.

  • The acetylated intermediate will have a longer retention time than the final amine product due to its increased hydrophobicity.

G cluster_workflow Analytical & Purification Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) Crude->Dissolve Filter Hot Gravity Filtration (Removes insolubles) Dissolve->Filter Crystallize Cool Slowly to Induce Crystallization Filter->Crystallize Isolate Vacuum Filtration & Wash with Cold Solvent Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Analyze Final Product HPLC Analysis for Purity Dry->Analyze:f0

Figure 3. General workflow for purification by recrystallization and subsequent purity analysis.
References
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Google Patents.
  • THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. Available at: [Link]

  • reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. Reddit. Available at: [Link]

  • (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. ResearchGate. Available at: [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. Eureka | Patsnap. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. IUPAC. Available at: [Link]

  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi Expert Systems Journal. Available at: [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Chlorosulfonation of Acetanilide. Scribd. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • 2-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. Available at: [Link]

  • 2-Chloroaniline. PubChem. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Available at: [Link]

  • 4-Acetamidobenzenesulfonyl chloride. Chemsrc. Available at: [Link]

  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. NICNAS. Available at: [Link]

  • Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

Sources

methods for removing impurities from crude 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sulfonamide Derivatives Subject: Methods for removing impurities from crude 4-amino-N-(2-chlorophenyl)benzenesulfonamide Ticket ID: PUR-SULF-2024-002 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

The purification of 4-amino-N-(2-chlorophenyl)benzenesulfonamide presents a classic challenge in amphoteric molecule separation.[1][2][3] The crude product typically contains unreacted 2-chloroaniline (toxic, basic), sulfonic acid hydrolysis products (highly acidic, water-soluble), and oxidized aniline oligomers (colored).[1][3]

Because the target molecule contains both a basic primary amine (


) and an acidic sulfonamide proton (

), we can exploit pH-dependent solubility switches to isolate it from non-amphoteric impurities.[3] This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for final polishing.[1][2][3]

Module 1: The "Deep Clean" (Acid-Base Extraction)

Best For: Removing unreacted starting materials (2-chloroaniline) and bulk chemical impurities.[2][3]

This method is the most robust because it relies on the chemical properties of the sulfonamide group rather than simple solubility differences.[1][3]

The Mechanism
  • High pH (Basic): In dilute NaOH, the sulfonamide proton is removed, forming a water-soluble sodium salt.[2][3] The impurity, 2-chloroaniline, has no acidic proton and remains water-insoluble (organic phase).[3]

  • Low pH (Acidic): Upon re-acidification to the isoelectric point (pH 4–5), the sulfonamide reprecipitates, while any remaining basic impurities would theoretically remain in solution (though they should have been removed in step 1).[3]

Protocol
  • Dissolution: Suspend the crude solid in 10% NaOH (approx. 5–10 mL per gram of crude). Stir vigorously for 30 minutes. The target sulfonamide will dissolve; the solution may appear dark due to oxidation byproducts.[2][3]

  • Filtration/Extraction:

    • If the impurity is solid:[1][3] Filter the alkaline solution through a Celite pad to remove undissolved 2-chloroaniline and mechanical debris.[2][3]

    • If the impurity is oily:[1][3] Wash the aqueous alkaline layer with an immiscible organic solvent (e.g., Toluene or Diethyl Ether ).[3] The target stays in the water; the 2-chloroaniline moves to the organic layer.[1][2][3]

  • Decolorization (Optional): Add activated charcoal (5% w/w) to the aqueous filtrate, stir for 15 minutes at 50°C, and filter hot.

  • Precipitation: Cool the filtrate to 10°C. Slowly add 10% HCl or Acetic Acid dropwise with stirring.

  • Endpoint: Monitor pH. The product will crash out as a thick white/off-white precipitate between pH 4 and 6 .[1][2][3]

    • Note: Do not acidify below pH 2, or the aniline nitrogen on the target molecule will protonate, potentially redissolving the product as a hydrochloride salt.[3]

AcidBaseExtraction Start Crude Mixture (Target + 2-Chloroaniline) NaOH Add 10% NaOH (pH > 11) Start->NaOH Separation Phase Separation NaOH->Separation OrgLayer Organic/Solid Phase Contains: 2-Chloroaniline (Discard) Separation->OrgLayer Insoluble AqLayer Aqueous Phase Contains: Target (Na+ Salt) Separation->AqLayer Soluble Charcoal Optional: Charcoal Treatment (Remove Color) AqLayer->Charcoal Acidify Add HCl to pH 4-5 Charcoal->Acidify Precipitate Precipitate Target (Pure Sulfonamide) Acidify->Precipitate Solid Filtrate Acidic Filtrate Contains: Sulfonic Acids/Salts (Discard) Acidify->Filtrate Liquid

Figure 1: Logic flow for the acid-base separation of sulfonamides from non-acidic aniline impurities.[1][2][3]

Module 2: Recrystallization (The "Polish")

Best For: Removing trace isomers and improving crystal habit/color.[2][3]

If the acid-base extraction yields a product that is chemically pure but physically amorphous or slightly off-color, recrystallization is required.[1][2]

Solvent Selection

The presence of the chlorine atom on the N-phenyl ring decreases water solubility compared to simple sulfanilamide.[1][2][3]

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Standard for sulfonamides.[1][2][3] Good yield/purity balance.
Acetic Acid / Water 25:75Medium Good for very impure samples, but loss of yield is higher due to solubility in acid.[3]
Acetone / Water 60:40Medium Risk of "oiling out" if water is added too quickly.[2][3]
Protocol
  • Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add hot water dropwise until the solution becomes just slightly turbid (cloudy).

  • Add a few drops of ethanol to clear the turbidity.[2][3]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If the product separates as an oil, reheat to dissolve and scratch the glass side with a rod or add a seed crystal.[2][3]

Recrystallization Start Crude Solid Dissolve Dissolve in Hot Ethanol Start->Dissolve Turbidity Add Hot Water until Turbid Dissolve->Turbidity Clear Add Ethanol drops to Clear Turbidity->Clear Cool Slow Cool Clear->Cool Check Oil or Crystal? Cool->Check Oil Oiling Out Check->Oil Oil Crystal Crystals Formed Check->Crystal Solid Reheat Reheat & Seed Oil->Reheat Reheat->Cool

Figure 2: Decision tree for recrystallization and troubleshooting "oiling out" phenomena.[1][2][3][4]

Module 3: Impurity Profiling

Understanding your impurities is the key to selecting the right purification method.[2][3]

ImpurityOriginNatureRemoval Strategy
2-Chloroaniline Unreacted Starting MaterialBasic, Toxic, Oil/SolidAcid-Base Extraction. It will not dissolve in NaOH.[1][2]
Sulfanilic Acid Derivatives Hydrolysis of Sulfonyl ChlorideHighly Acidic, Water SolubleWater Wash. These remain in the aqueous filtrate after acid precipitation.[3]
Bis-sulfonamides Over-reaction (2:1 coupling)High MW, AcidicRecrystallization. These are often much less soluble in ethanol than the target.[2][3]
Azobenzene derivatives Oxidation of anilinesColored (Red/Orange)Charcoal Treatment. Use during the basic phase of extraction.[2][3]

Frequently Asked Questions (FAQ)

Q: My product is pink/reddish even after recrystallization. Why? A: This indicates oxidation of the amino group, likely from trace aniline impurities or air oxidation during the reaction.[3]

  • Fix: Repeat the Acid-Base Extraction (Module 1), but add a pinch of sodium hydrosulfite (dithionite) or sodium sulfite to the basic solution before precipitation.[3] This acts as a reducing agent to bleach the color.[2][3]

Q: I lost 80% of my yield during the acid wash. What happened? A: You likely acidified the solution too far.[2][3]

  • Explanation: The target molecule has a primary amine (

    
    ).[2][3] If you drop the pH below 2 (using strong HCl), the amine protonates to form a hydrochloride salt (
    
    
    
    ), which is water-soluble.[1][3]
  • Fix: Neutralize the filtrate with sodium acetate or dilute NaOH back to pH 4–5 to recover your product.[2][3]

Q: Can I use column chromatography instead? A: Yes, but it is usually unnecessary for sulfonamides.[2][3]

  • If required: Use a silica column with a gradient of Dichloromethane : Methanol (99:1 to 95:5) . The chlorinated ring makes the molecule lipophilic enough to move well on silica, while the polar sulfonamide keeps it from running with the solvent front.[3]

References

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (General procedures for sulfonamide synthesis and crystallization).

  • BenchChem. (2025).[2][3][4][5][6] Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide and analogs. Retrieved from .[2][3]

  • PubChem. (2025).[2][3][7][8] Compound Summary: 4-amino-N-(2-chlorophenyl)benzenesulfonamide.[1][2][3][9] National Library of Medicine.[1][2][3] Retrieved from .[2][3]

  • Supuran, C. T., et al. (2014).[2][3] Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of New Sulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Discusses solubility and pKa trends of substituted sulfonamides).

Sources

refining assay conditions for consistent results with 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 19837-85-5) Context: Assay Development, Solubility Optimization, and Carbonic Anhydrase Inhibition[1]

Welcome to the Technical Support Center

You are likely working with 4-amino-N-(2-chlorophenyl)benzenesulfonamide , a hydrophobic sulfonamide derivative often utilized as a lead scaffold for Carbonic Anhydrase (CA) inhibition or as a synthetic intermediate.[1]

Unlike hydrophilic antibiotics (e.g., sulfanilamide), the addition of the 2-chlorophenyl ring significantly increases lipophilicity (LogP ~2.0–2.5) while maintaining the zinc-binding sulfonamide moiety.[1] This structural change creates specific challenges in assay reproducibility, primarily driven by micro-precipitation and solvent incompatibility .[1]

This guide addresses the three most common support tickets we receive regarding this compound.

Module 1: Solubility & Stock Preparation

Issue: “My IC50 curves are shifting, or I see high variation between replicates.”

Root Cause: The compound is likely "crashing out" (precipitating) upon dilution into the aqueous assay buffer. The sulfonamide nitrogen (pKa ~10) is largely protonated (neutral) at physiological pH (7.4), limiting aqueous solubility.

Protocol: The "Safe-Dilution" Workflow

Do not dilute directly from 100% DMSO stock to 100% aqueous buffer.[1] This creates a high local concentration at the mixing interface, causing immediate precipitation that is invisible to the naked eye.

Step-by-Step Optimization
  • Primary Stock: Dissolve powder in 100% DMSO to 10 mM . Vortex for 30 seconds.[1]

    • Note: If the solution turns brown/yellow, the aniline amine has oxidized. Discard and purchase fresh solid.

  • Intermediate Dilution (The Critical Step): Create a 10x working solution in a solvent-tolerant buffer or a DMSO/Buffer mix before the final addition.[1]

  • Final Assay Concentration: Ensure final DMSO concentration is <1% (v/v) , or as tolerated by your specific enzyme isoform.[1]

Visual Troubleshooting: Solubility Decision Tree

SolubilityTree Start Compound Precipitates in Assay Buffer? CheckDMSO Check Final DMSO % Start->CheckDMSO CheckConc Is [Compound] > 100 µM? CheckDMSO->CheckConc < 1% Action1 Reduce DMSO to <1% or Match in Control CheckDMSO->Action1 > 1% Action2 Add 0.01% Triton X-100 or Tween-20 CheckConc->Action2 No Action3 Switch to Intermediate Dilution Step (Dose-Response) CheckConc->Action3 Yes Action2->Action3 Still Precipitating?

Caption: Logic flow for resolving precipitation issues. Hydrophobic sulfonamides often require non-ionic detergents (Tween-20) to remain in solution at >100 µM.[1]

Module 2: Assay Interference & Carbonic Anhydrase (CA) Protocols

Issue: "I am getting false positives or flat-line inhibition data."

Root Cause:

  • Non-Specific Binding: The hydrophobic chlorophenyl tail can stick to plastic microplates.[1]

  • Enzyme Inactivation: High DMSO concentrations required to solubilize the ligand may denature the Carbonic Anhydrase enzyme.[1]

Optimized Assay Conditions (CA Inhibition)

Standard CO2 hydration assays (Stopped-Flow) or Esterase assays (p-Nitrophenyl acetate hydrolysis) require strict control of buffer ionic strength and pH.[1]

ParameterRecommended ConditionTechnical Rationale
Buffer System HEPES (20 mM) or Tris-SO4Avoids anions (like Cl- or NO3-) that can act as weak inhibitors of CA, confounding results.[1]
pH 7.4 – 8.0Ensures the Zinc-hydroxide mechanism of CA is active.[1]
Detergent 0.01% Tween-20Prevents the compound from aggregating and inhibiting the enzyme non-specifically (promiscuous inhibition).
Ionic Strength 20 mM Na2SO4Maintains constant ionic strength without introducing inhibitory halide ions.[1]
Temperature 25°C (Room Temp)CA activity is extremely fast; lower temps (4°C) are sometimes used to slow kinetics for manual measurement.[1]
Mechanism of Action Visualization

Understanding the binding mode helps interpret SAR (Structure-Activity Relationship) data.[1] The sulfonamide coordinates the Zinc ion, while the chlorophenyl tail seeks a hydrophobic pocket.

BindingMechanism cluster_compound 4-amino-N-(2-chlorophenyl)benzenesulfonamide Zinc Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zinc Coordinates (Displaces H2O) Tail 2-Chlorophenyl Tail (Hydrophobic) Sulfonamide->Tail Pocket Hydrophobic Pocket (Enzyme Surface) Tail->Pocket Van der Waals Interactions

Caption: Bipartite binding mode. The sulfonamide anchors to the catalytic Zinc, while the chlorophenyl tail exploits hydrophobic pockets to gain potency over simple sulfanilamide.

Module 3: Stability & Storage FAQs

Q: My compound turned pink/brown in solution. Is it still good? A: No. The 4-amino (aniline) group is susceptible to oxidation, forming azo-linkages or quinone-like species upon exposure to light and air.[1]

  • Fix: Store solid at -20°C. Make fresh DMSO stocks for every critical assay run. If you must store stocks, use amber vials, purge with nitrogen gas, and store at -80°C.[1]

Q: Can I use this compound in cell-based assays? A: Yes, but permeability is a factor.[1]

  • Permeability: The chlorophenyl group improves membrane permeability compared to unsubstituted sulfonamides.[1]

  • Cytotoxicity: Run a counter-screen (e.g., MTT or CellTiter-Glo) with the compound alone to ensure any reduction in cell growth is due to target inhibition, not general toxicity from the chloro-benzene moiety.

Q: What is the exact pKa? A: Experimental values for this specific derivative are scarce, but structurally similar N-phenyl sulfonamides exhibit a pKa of 9.8 – 10.5 for the sulfonamide nitrogen. The aniline nitrogen has a pKa of ~2.0.

  • Implication: At pH 7.4, the molecule is neutral . This maximizes membrane permeability but minimizes aqueous solubility.[1]

References

  • Supuran, C. T. (2021).[1][2] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health (NIH).[1]

  • BenchChem Technical Support. (2025). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.

  • Assay Guidance Manual. (2016). DMSO Tolerance and Reagent Stability Testing in Enzymatic Assays. NCBI Bookshelf.[1]

  • PubChem Compound Summary. (2025). 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CID 3405810).[1][3] National Library of Medicine.[1]

  • Marta, S. et al. (2024).[1] Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii. MDPI.[1]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(2-chlorophenyl)benzenesulfonamide (henceforth abbreviated as 4a-N-2Cb). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of this compound. We will explore the underlying reasons for its poor cell permeability and provide a series of actionable troubleshooting strategies and detailed protocols to enhance its delivery into cells.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the permeability of 4a-N-2Cb.

Q1: Why does my compound, 4-amino-N-(2-chlorophenyl)benzenesulfonamide, exhibit poor cell permeability?

A1: The poor cell permeability of 4a-N-2Cb can be attributed to its physicochemical properties. While a definitive experimental profile for this specific molecule is not widely published, we can infer its characteristics from its structure and data on similar sulfonamides.[1][2][3] The primary issues are typically a balance between its solubility and lipophilicity. The sulfonamide and amino groups are polar and can form hydrogen bonds with water, which can hinder its ability to partition into the lipid bilayer of the cell membrane. According to "Lipinski's Rule of 5," a common guideline for drug-likeness, poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors or 10 hydrogen bond acceptors.[4] 4a-N-2Cb has 3 hydrogen bond donors and 4 acceptors, which is within the acceptable range, but its polar surface area (PSA) of 80.6 Ų may be a contributing factor to reduced permeability.[3]

Q2: What are the primary barriers to its cellular uptake?

A2: The primary barrier is the cell membrane itself, a phospholipid bilayer that is inherently impermeable to polar, hydrophilic molecules. For a compound to passively diffuse across this barrier, it must first desolvate from the aqueous extracellular environment and partition into the lipophilic membrane core. Molecules with a high polar surface area or strong hydrogen bonding potential, like 4a-N-2Cb, face a significant energy penalty to cross this barrier. Additionally, the compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, further reducing intracellular concentration.[5]

Q3: What initial diagnostic experiments should I run to confirm and quantify poor permeability?

A3: To get a quantitative measure of permeability, two standard in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[6] It is a cost-effective first step to determine if passive diffusion is a limiting factor.

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][7][8] This assay can measure both passive diffusion and active transport, including efflux.[5][7] By comparing transport in both directions (apical-to-basolateral and basolateral-to-apical), you can determine an "efflux ratio" to see if the compound is being actively pumped out of the cells.[5][7]

Section 2: Troubleshooting Guide: Strategies for Enhancing Permeability

If the diagnostic assays confirm poor permeability, the following strategies can be employed. The choice of strategy depends on the specific limitations of your experimental system and the ultimate application of the compound.

Strategy A: Formulation-Based Approaches

These methods aim to improve the compound's solubility and presentation to the cell membrane without chemically altering the molecule itself.

Issue: The compound has low aqueous solubility, leading to poor availability at the cell surface for absorption.

  • Solution 1: Use of Co-solvents:

    • Rationale: Organic solvents like dimethyl sulfoxide (DMSO) or ethanol can increase the solubility of hydrophobic compounds in aqueous media. However, high concentrations can be toxic to cells. It is crucial to perform a dose-response curve to determine the maximum non-toxic solvent concentration for your specific cell line.

    • Best Practice: Prepare a high-concentration stock solution of 4a-N-2Cb in 100% DMSO. Then, dilute this stock into your cell culture medium, ensuring the final DMSO concentration is typically ≤0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Solution 2: Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate poorly water-soluble molecules, like 4a-N-2Cb, forming an "inclusion complex."[9][10][12] This complex is water-soluble, increasing the concentration of the compound in the aqueous phase. At the cell surface, the compound can then be released from the cyclodextrin and partition into the cell membrane.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a cavity size suitable for many drug molecules.[13]

    • Best Practice: Prepare the inclusion complex by mixing 4a-N-2Cb and HP-β-CD in an aqueous solution and stirring or sonicating until the solution is clear. The molar ratio of drug to cyclodextrin needs to be optimized.

Strategy B: Chemical Modification (Prodrug Approach)

This advanced strategy involves temporarily modifying the chemical structure of 4a-N-2Cb to create a more permeable version (a prodrug) that converts back to the active compound inside the cell.[14]

Issue: The polar amine (-NH2) and sulfonamide (-SO2NH-) groups hinder membrane crossing.

  • Solution: Design a Lipophilic Prodrug:

    • Rationale: By masking one or both of the polar functional groups with a lipophilic, cleavable moiety, the overall lipophilicity of the molecule is increased, facilitating passive diffusion across the cell membrane.[15] Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, releasing the active 4a-N-2Cb.[16] For example, the primary amine could be acylated to form an amide, or the sulfonamide nitrogen could be modified.[17]

    • Example Concept: A common strategy is to add an acetyl or pivaloyl group to the 4-amino position. This increases lipophilicity and the resulting amide bond can be hydrolyzed by intracellular amidases.

    • Best Practice: This requires synthetic chemistry expertise. The choice of the promoiety must be carefully considered to ensure it is stable in the culture medium but readily cleaved intracellularly without producing toxic byproducts.[18]

Section 3: Visual Summaries & Diagrams

Data Presentation

Table 1: Predicted Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (4a-N-2Cb) and a Hypothetical Prodrug.

Property4a-N-2Cb (Parent Drug)Hypothetical N-Acetyl ProdrugRationale for Change
Molecular Formula C₁₂H₁₁ClN₂O₂S[3]C₁₄H₁₃ClN₂O₃SAddition of C₂H₂O
Molecular Weight 282.75 g/mol [3]324.78 g/mol Increased due to acetyl group
H-Bond Donors 3[3]2Amine is converted to an amide
H-Bond Acceptors 4[3]5Carbonyl oxygen is added
Polar Surface Area (PSA) 80.6 Ų[3]~90 Ų (Predicted)Slight increase, but masked H-bond donor improves lipophilicity
Predicted LogP ~2.7[2]> 3.0 (Predicted)Increased lipophilicity due to masking of the polar amine

Note: Prodrug values are illustrative predictions and require experimental validation.

Diagrams

Diagram 1: Troubleshooting Workflow for Permeability Issues This diagram outlines the logical steps from identifying a permeability problem to selecting an appropriate enhancement strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Suspected Poor Permeability pampa Run PAMPA Assay start->pampa Initial Screen caco2 Run Caco-2 Assay pampa->caco2 Confirm & Check Efflux passive Low Passive Diffusion Confirmed caco2->passive efflux High Efflux Ratio Detected caco2->efflux formulation Strategy A: Formulation (Co-solvents, Cyclodextrins) passive->formulation Easier, No Synthesis prodrug Strategy B: Prodrug (Chemical Modification) passive->prodrug More Complex, Potent inhibitor Co-administer Efflux Inhibitor efflux->inhibitor Mechanistic Study retest Re-run Caco-2 Assay with Modified Compound formulation->retest prodrug->retest success Permeability Improved retest->success G cluster_cell Intracellular Space Prodrug Lipophilic Prodrug Polar Group Masked Enzyme Cellular Esterases/ Amidases Prodrug->Enzyme Passive Diffusion Barrier Cell Membrane (Lipid Bilayer) ActiveDrug_Out Active Drug (4a-N-2Cb) Polar Group Exposed ActiveDrug_Out->Prodrug Chemical Synthesis (Masking) ActiveDrug_In Active Drug (4a-N-2Cb) Target Engagement Enzyme->ActiveDrug_In Enzymatic Cleavage

Caption: Prodrug masks polarity to cross the cell membrane, then cleaves inside.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing passive permeability.

  • Preparation of Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully mixed. 2. Plate Hydration: Hydrate the 96-well donor plate (with PVDF membrane) with buffer for a few minutes.

  • Coating the Donor Plate: Gently remove the hydration buffer. Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. 4. Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO. 5. Prepare Donor Solutions: Dissolve 4a-N-2Cb in PBS with 5% DMSO to a final concentration of 10 µM. Also prepare solutions for high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls.

  • Loading the Donor Plate: Add 150 µL of the test compound and control solutions to the donor plate wells. 7. Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the assembly in a humidified chamber at room temperature for 5 to 18 hours. [6]8. Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the concentrations measured.

Protocol 4.2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a basic method for creating a drug-cyclodextrin complex to improve solubility.

  • Molar Ratio Selection: Start with a 1:1 molar ratio of 4a-N-2Cb to Hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be optimized later.

  • Preparation of Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) to create a stock solution.

  • Complexation: Add the powdered 4a-N-2Cb to the HP-β-CD solution.

  • Mixing: Vigorously stir the mixture at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate the process. The goal is to obtain a clear solution, indicating the formation of the soluble inclusion complex.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

  • Application: The clear filtrate, containing the 4a-N-2Cb:HP-β-CD complex, can now be used in your cell-based experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD alone.

References

  • Benchchem. Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Krenitsky, P. J., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available from: [Link]

  • Royal Society of Chemistry. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]

  • NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • NIH. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PMC. Available from: [Link]

  • NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. Available from: [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Available from: [Link]

  • ACS Publications. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Available from: [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. Available from: [Link]

  • Sciforum. SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. Available from: [Link]

  • PubMed. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Available from: [Link]

Sources

Technical Support Center: Optimizing In Vivo Formulations for 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this poorly soluble compound for in vivo studies. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the physicochemical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide is the foundation for a successful formulation strategy. While experimental data for this specific molecule is limited, we can infer its likely characteristics from its structure and available computed data.

Table 1: Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

PropertyValue/PredictionImplication for Formulation
Molecular Formula C₁₂H₁₁ClN₂O₂S-
Molecular Weight 282.75 g/mol [1]Moderate molecular weight.
Appearance White to off-white solid (predicted)Standard handling procedures for solid APIs.
XLogP3 (Lipophilicity) 2.7[2]Indicates poor aqueous solubility. The compound is lipophilic.
Aqueous Solubility Predicted to be poorly soluble[3]This is the primary challenge for achieving adequate exposure in in vivo studies.
pKa (Predicted) Acidic pKa (sulfonamide N-H): ~8-10, Basic pKa (aromatic amine): ~2-3The molecule is amphiphilic. The sulfonamide group is weakly acidic, and the aromatic amine is weakly basic. This offers potential for pH-dependent solubility enhancement.
Hydrogen Bond Donors 2[1]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4[1]Can participate in hydrogen bonding.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when formulating poorly soluble compounds like 4-amino-N-(2-chlorophenyl)benzenesulfonamide for in vivo studies.

1. My compound is "brick dust." Where do I even start with formulation?

  • Answer: The term "brick dust" aptly describes highly crystalline, poorly soluble compounds. The first step is to systematically determine its solubility in a range of pharmaceutically acceptable vehicles. This will inform your formulation strategy. Refer to the Experimental Protocol: Solubility Screening below for a detailed methodology. The goal is to identify a solvent or solvent system in which the compound has the highest solubility, which can then be developed into a viable formulation.

2. I dissolved my compound in a co-solvent system, but it crashed out (precipitated) when I administered it to the animal. What happened?

  • Answer: This is a common issue known as in vivo precipitation. It occurs when the formulation is diluted by the aqueous environment of the gastrointestinal tract or the bloodstream, causing the drug to come out of solution.

    • Causality: The co-solvent maintains the drug in a supersaturated state. Upon dilution, the solvent capacity of the vehicle decreases, leading to precipitation.

    • Troubleshooting:

      • Reduce the drug concentration: If the dose allows, lowering the concentration may keep the drug below its solubility limit upon dilution.

      • Incorporate a precipitation inhibitor: Polymers like HPMC, PVP, or Soluplus® can help maintain the drug in a supersaturated state for longer, allowing for absorption.[4]

      • Consider a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions upon dilution, keeping the drug solubilized in lipid droplets.[5]

3. I'm seeing a lot of variability in my pharmacokinetic (PK) data between animals. Could the formulation be the cause?

  • Answer: Yes, formulation is a very common source of high variability in PK studies for poorly soluble compounds.

    • Causality: Inconsistent dissolution or precipitation in vivo can lead to erratic absorption. If you are using a suspension, particle size heterogeneity can also contribute to this.

    • Troubleshooting:

      • For solutions: Ensure your formulation is physically and chemically stable. Check for any signs of precipitation before dosing.

      • For suspensions: Control the particle size of your compound through micronization or nanosizing. Ensure the suspension is homogenous and easily re-suspendable. Use a suitable suspending agent (e.g., carboxymethyl cellulose) to prevent settling.

      • Consider a more robust formulation: Solution formulations (if achievable at the required dose) or lipid-based systems often provide more consistent absorption than simple suspensions.

4. Can I just use DMSO to dissolve my compound for an in vivo study?

  • Answer: While dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its use in vivo should be approached with caution.

    • Causality: DMSO can have its own pharmacological and toxicological effects. It can also influence the absorption and metabolism of the test compound.

    • Recommendations:

      • Limit the concentration of DMSO in the final formulation as much as possible.

      • Consider co-solvents with better safety profiles for in vivo use, such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or Solutol® HS 15.

      • Always include a vehicle-only control group in your study to assess the effects of the formulation components themselves.

5. How do I choose between a co-solvent, a suspension, and a lipid-based formulation?

  • Answer: The choice of formulation depends on the required dose, the physicochemical properties of your compound, and the route of administration. The following diagram illustrates a general decision-making workflow.

formulation_decision start Start: Required Dose & Route of Administration solubility_screen Perform Solubility Screening in Pharmaceutically Acceptable Vehicles start->solubility_screen is_soluble Is solubility in a simple vehicle sufficient for the highest dose? solubility_screen->is_soluble solution Develop a simple solution (e.g., in PEG 400/water) is_soluble->solution Yes co_solvent Explore co-solvent systems (e.g., PEG 400, PG, Ethanol) is_soluble->co_solvent No is_co_solvent_sufficient Is solubility in a co-solvent system sufficient? co_solvent->is_co_solvent_sufficient co_solvent_formulation Develop co-solvent formulation. Consider precipitation inhibitors. is_co_solvent_sufficient->co_solvent_formulation Yes suspension Consider a suspension formulation. is_co_solvent_sufficient->suspension No micronization Micronization/Nanosizing to improve dissolution rate. suspension->micronization lipid_formulation Explore lipid-based formulations (e.g., SEDDS). suspension->lipid_formulation suspension_formulation Develop suspension with appropriate suspending and wetting agents. micronization->suspension_formulation sedds_formulation Develop self-emulsifying drug delivery system. lipid_formulation->sedds_formulation nanosuspension_workflow start Start: API and Stabilizer Selection pre_suspension Prepare Pre-suspension start->pre_suspension homogenization High-Pressure Homogenization or Bead Milling pre_suspension->homogenization characterization Characterize Particle Size, Zeta Potential, and Dissolution homogenization->characterization optimization Optimize Formulation and Process Parameters characterization->optimization optimization->homogenization Re-process final_formulation Final Nanosuspension Formulation optimization->final_formulation Meets criteria

Caption: Nanosuspension development workflow.

Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly reduced. [4][6][7]Polymers like PVP and Soluplus® are commonly used. [4][8]* Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. [5]This can significantly improve the oral absorption of lipophilic drugs.

Final Recommendations

The successful in vivo formulation of 4-amino-N-(2-chlorophenyl)benzenesulfonamide hinges on a systematic and data-driven approach.

  • Invest in Pre-formulation: Thoroughly characterize the physicochemical properties of your compound, especially its solubility and pKa.

  • Start Simple: Begin with simple solution or suspension formulations and only move to more complex systems if necessary.

  • Think In Vivo: Always consider the potential for in vivo precipitation and incorporate strategies to mitigate this risk.

  • Analyze and Iterate: Use the troubleshooting guide to diagnose and solve formulation-related issues. Each experiment will provide valuable data to inform the next iteration of your formulation.

By following the principles and protocols outlined in this guide, you will be well-equipped to develop a robust and effective formulation for your in vivo studies.

References

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web... Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • PubMed Central. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. 10(3), 164-174.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Retrieved from [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • PubMed. (2025, April 17). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2023, May 10). Formulation Strategies of Nanosuspensions for Various Administration Routes. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). NANOSUSPENSION. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • PubMed. (n.d.). Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. Retrieved from [Link]

  • Pion Inc. (2023, December 12). What are BCS Class II drugs? Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2025, May 22). FORMULATION AND EVALUATION OF NANOSUSPENSION OF MACITENTAN BY EMULSIFICATION SOLVENT EVAPORATION METHOD. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • bioRxiv. (2020, December 22). Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study. Retrieved from [Link]

  • YouTube. (2021, March 17). Predicting in vivo performance of BCS class II/IV drugs using a combined in vitro/in silico approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

Sources

troubleshooting inconsistent biological data for 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-(2-chlorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions encountered during experimentation with this compound. This guide emphasizes scientific integrity and provides practical, field-proven insights to help you navigate the complexities of your research and ensure the reliability of your data.

Introduction

4-amino-N-(2-chlorophenyl)benzenesulfonamide is a sulfonamide compound with potential for various biological applications.[1] Like many small molecules, achieving consistent and reproducible data can be challenging. This guide is structured to help you identify the root cause of inconsistencies in your experimental results and provide logical, step-by-step solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide is fundamental to designing robust experiments and troubleshooting unexpected outcomes.

PropertyValueData TypeSource
IUPAC Name 4-amino-N-(2-chlorophenyl)benzenesulfonamide-PubChem CID: 3405810[2]
CAS Number 19837-85-5-Santa Cruz Biotechnology, Inc.[3]
Molecular Formula C₁₂H₁₁ClN₂O₂SCalculatedPubChem CID: 3405810[2]
Molecular Weight 282.75 g/mol ComputedPubChem CID: 3405810[2]
Appearance White to off-white solid (predicted)PredictedBenchChem[4]
Boiling Point 463.8°C at 760 mmHg-Santa Cruz Biotechnology, Inc.[3]
Density 1.466 g/cm³-Santa Cruz Biotechnology, Inc.[3]
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.PredictedBenchChem[4]
LogP (XLogP3-AA) 2.0ComputedPubChem CID: 3405810[2]
Hydrogen Bond Donor Count 2ComputedPubChem CID: 3405810[2]
Hydrogen Bond Acceptor Count 4ComputedPubChem CID: 3405810[2]

Troubleshooting Guide: Inconsistent Biological Data

Inconsistent data is a common hurdle in biological research. This section provides a systematic approach to troubleshooting, starting from the most fundamental aspects of your experimental setup.

Is the issue related to compound integrity and handling?

The quality and handling of your compound are paramount. Before questioning your biological system, ensure the compound itself is not the source of variability.

Question: How can I be sure of the purity and identity of my 4-amino-N-(2-chlorophenyl)benzenesulfonamide sample?

Answer: Verification of compound identity and purity is a critical first step. A sharp melting point can be indicative of high purity.[4] For definitive identification and purity assessment, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.[4]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.[4]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.[4]

If you lack the instrumentation for these analyses, consider requesting a Certificate of Analysis (CoA) from your supplier that includes this data.

Question: My compound is not dissolving properly, or is precipitating in my assay. What should I do?

Answer: Solubility issues are a frequent cause of inconsistent results. As predicted, 4-amino-N-(2-chlorophenyl)benzenesulfonamide is sparingly soluble in water.[4]

Troubleshooting Steps:

  • Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Stock Concentration: Avoid making overly concentrated stock solutions that may lead to precipitation when diluted into aqueous assay buffers.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all wells, including controls. Remember to include a vehicle control (assay medium with the same concentration of solvent) to account for any solvent effects on the biological system.

  • Gentle Warming and Sonication: If solubility remains an issue, gentle warming (to 37°C) or brief sonication of the stock solution may help. However, be cautious of potential compound degradation with excessive heat.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.

A Inconsistent Biological Data B Check Compound Integrity & Handling A->B C Purity & Identity Verified? B->C D Solubility Issues? C->D Yes E Verify with NMR, HRMS, IR C->E No F Optimize Solubilization Protocol D->F Yes G Proceed to Assay-Specific Troubleshooting D->G No E->B F->D

Caption: Initial troubleshooting workflow for inconsistent data.

Is the issue related to the experimental assay itself?

Once you have confirmed the integrity and proper handling of your compound, the next step is to scrutinize your experimental design and execution.

Question: I am observing high variability between replicate wells. What are the likely causes?

Answer: High variability can stem from several factors. A systematic approach to identifying the source is crucial.

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: In cell-based assays, ensure a homogenous cell suspension and consistent seeding density across all wells. Edge effects in plates can be minimized by not using the outer wells or by filling them with sterile media.

  • Incubation Conditions: Inconsistent temperature, humidity, or CO₂ levels can affect cell health and assay performance.

  • Reagent Preparation: Ensure all reagents are properly mixed and at the correct temperature before use.

Question: My positive and negative controls are not behaving as expected. What does this indicate?

Answer: Control failures are a clear sign of a systemic issue with the assay.

  • Negative Control Shows an Effect: This could indicate contamination of your reagents, a problem with the vehicle control, or inherent instability in the assay system.

  • Positive Control Shows No Effect: This suggests a problem with the positive control compound itself, incorrect concentration, or a general failure of the assay components (e.g., inactive enzyme, unhealthy cells).

A Assay-Specific Troubleshooting B High Variability in Replicates? A->B C Control Failures? A->C D Review Pipetting, Cell Seeding, Incubation B->D Yes F Data Analysis B->F No E Check Reagent Integrity & Assay Setup C->E Yes C->F No

Caption: Troubleshooting workflow for experimental assay issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of 4-amino-N-(2-chlorophenyl)benzenesulfonamide?

While specific biological activities for this exact compound are not extensively documented in publicly available literature, its chemical structure as a sulfonamide suggests several potential areas of investigation. Sulfonamides are a broad class of compounds with diverse biological activities, including:

  • Antibacterial Properties: Sulfonamides were among the first synthetic antimicrobial agents.[5]

  • Carbonic Anhydrase Inhibition: Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes.[6]

  • Other Enzyme Inhibition: Depending on the specific substitutions, sulfonamides can be designed to inhibit other enzymes. For example, a related compound, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, is a COX-1 inhibitor.[7] A sulfonamide compound has also been identified as a potential allosteric inhibitor of ERAP2.[8]

Q2: Are there any known safety concerns or handling precautions for this compound?

Yes. While a full toxicological profile is not available, GHS hazard information for the related compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] It is prudent to handle 4-amino-N-(2-chlorophenyl)benzenesulfonamide with similar precautions. Always consult the Safety Data Sheet (SDS) from your supplier and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are some general considerations for designing an in vitro assay with this compound?

  • Target Selection: Based on the sulfonamide scaffold, you might consider screening for activity against bacterial targets, carbonic anhydrases, or other relevant enzymes.

  • Assay Format: Choose an assay format that is robust and has a good signal-to-noise ratio.

  • Dose-Response Curve: To determine the potency of the compound, perform a dose-response experiment with a wide range of concentrations.

  • Orthogonal Assays: If you identify a "hit" in your primary screen, it is essential to confirm this activity in a secondary, orthogonal assay that measures the same biological endpoint through a different method. This helps to rule out assay artifacts.[10]

Experimental Protocols

Protocol 1: Assessing Antibacterial Activity using Broth Microdilution

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Compound Stock: Prepare a 10 mg/mL stock solution of 4-amino-N-(2-chlorophenyl)benzenesulfonamide in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with bacterial inoculum and no compound.

    • Negative Control: Wells with CAMHB only (no bacteria, no compound).

    • Vehicle Control: Wells with bacterial inoculum and the highest concentration of DMSO used in the experimental wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a purified enzyme.

Materials:

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well plate (e.g., UV-transparent or black plate for fluorescence)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare Compound Stock: Prepare a concentrated stock solution in DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add the compound dilutions. b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme binding. c. Initiate the reaction by adding the substrate.

  • Controls:

    • 100% Activity Control: Wells with enzyme, substrate, and vehicle (DMSO).

    • 0% Activity Control (Background): Wells with substrate and assay buffer (no enzyme).

    • Positive Control Inhibitor: If available, include a known inhibitor of the enzyme.

  • Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

References

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed. (n.d.).
  • BenchChem. (n.d.). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide.
  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026).
  • Wikipedia. (n.d.). ERAP2.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-AMINO-N-(2-CHLORO-PHENYL)-BENZENESULFONAMIDE (CAS No. 19837-85-5) SDS.
  • 4-Amino-N-(3-chlorophenyl)benzenesulfonamide, 95% Purity, C12H11ClN2O2S, 1 gram. (n.d.).
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • PubChem. (n.d.). 4-amino-N-(2-chlorophenyl)benzenesulfonamide.
  • ChemicalBook. (2022). 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1.
  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks.
  • (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • PLOS. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Meegle. (n.d.). Bioinformatics Pipeline Troubleshooting.
  • Reddit. (2020). Bioinformatics can be messy/inconsistent/irreproducible??.
  • Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions.
  • MDPI. (2025). Int. J. Mol. Sci., Volume 26, Issue 23 (December-1 2025) – 523 articles.

Sources

Validation & Comparative

Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Activity of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro assays and in vivo outcomes. This guide provides a comprehensive framework for understanding and predicting the in vivo activity of 4-amino-N-(2-chlorophenyl)benzenesulfonamide , a member of the versatile sulfonamide class of compounds. While direct and extensive biological data for this specific 2-chloro isomer is limited in publicly available literature, this guide will leverage data from structurally similar analogs, particularly the 4-chloro isomer, to provide a robust predictive comparison.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[1] The specific biological profile of 4-amino-N-(2-chlorophenyl)benzenesulfonamide is of considerable interest, and this guide will delineate the experimental pathways to unlock its therapeutic potential.

Section 1: Understanding the Molecule: Synthesis and Physicochemical Properties

The synthesis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide can be approached through established methods for creating sulfonamide linkages. A plausible and efficient route involves the reaction of a suitably protected aminobenzenesulfonyl chloride with 2-chloroaniline.

Plausible Synthetic Pathway:

Synthesis_Pathway 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Intermediate N-(4-acetamidophenyl)sulfonyl-2-chloroaniline 4-Acetamidobenzenesulfonyl_chloride->Intermediate Pyridine, DCM 2-Chloroaniline 2-Chloroaniline 2-Chloroaniline->Intermediate Final_Product 4-amino-N-(2-chlorophenyl)benzenesulfonamide Intermediate->Final_Product Acidic or Basic Hydrolysis

Caption: Plausible synthetic route for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

A thorough characterization of the compound's physicochemical properties is paramount for designing both in vitro and in vivo experiments. Key parameters to determine include solubility, pKa, and LogP, which will influence formulation, administration routes, and bioavailability.

Section 2: In Vitro Evaluation: Uncovering Biological Activity

Based on the activities of analogous sulfonamides, the primary in vitro investigations for 4-amino-N-(2-chlorophenyl)benzenesulfonamide should focus on its potential as a carbonic anhydrase inhibitor and an antibacterial agent.

Carbonic Anhydrase Inhibition Assay

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers.[2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).

  • Inhibitor Preparation: Prepare stock solutions of 4-amino-N-(2-chlorophenyl)benzenesulfonamide and a known standard inhibitor (e.g., acetazolamide) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add buffer (e.g., Tris-HCl), the CA enzyme solution, and varying concentrations of the test compound or standard inhibitor.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the test compound against each CA isoform.

Antibacterial Activity Screening

The foundational activity of sulfonamides is their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[4]

  • Compound Preparation: Prepare serial dilutions of 4-amino-N-(2-chlorophenyl)benzenesulfonamide and a standard antibiotic (e.g., sulfamethoxazole) in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure (Broth Microdilution):

    • In a 96-well microtiter plate, add the serially diluted compound to the wells.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Section 3: Comparative In Vitro Data of Structurally Similar Analogs

While specific data for the 2-chloro isomer is pending, the following table summarizes the known in vitro activities of its close structural analog, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, and other relevant sulfonamides. This data serves as a predictive baseline for the expected activity of the title compound.

CompoundTarget/OrganismAssayActivity Metric (e.g., IC50, MIC)Reference
4-amino-N-(4-chlorophenyl)benzenesulfonamide Carbonic Anhydrase IEnzyme Inhibition-[5]
4-amino-N-(4-chlorophenyl)benzenesulfonamide Carbonic Anhydrase IIEnzyme Inhibition-[5]
Various Sulfonamides S. aureus, P. aeruginosa, E. coliMIC16-256 µg/mL[3]
Acetazolamide (Standard CA inhibitor) hCA I, II, IXEnzyme InhibitionNanomolar range[1]
Sulfamethoxazole (Standard antibiotic) E. coliMICVaries with strain[3]

Note: Specific inhibitory concentrations for 4-amino-N-(4-chlorophenyl)benzenesulfonamide against CA I and II are not explicitly stated in the provided search results but are implied to be significant.

Section 4: In Vivo Evaluation: Translating In Vitro Findings

The ultimate test of a compound's therapeutic potential lies in its in vivo efficacy and safety. Based on the in vitro profile, suitable animal models can be selected to investigate the in vivo activity of 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

In Vivo Models for Anticancer Activity

The inhibition of carbonic anhydrase IX, which is overexpressed in many tumors, suggests a potential anticancer application for selective inhibitors.[2]

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow Cell_Culture Cancer Cell Line Culture (e.g., Renal Cell Carcinoma) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach a Measurable Size Implantation->Tumor_Growth Treatment Administer 4-amino-N-(2-chlorophenyl)benzenesulfonamide (e.g., oral, intraperitoneal) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Expression Monitoring->Endpoint IVIVC_Logic In_Vitro_Potency High In Vitro Potency (Low IC50 or MIC) Target_Engagement In Vivo Target Engagement In_Vitro_Potency->Target_Engagement Favorable_PK Favorable Pharmacokinetics (Good Absorption, Distribution) Favorable_PK->Target_Engagement In_Vivo_Efficacy Predicted In Vivo Efficacy Target_Engagement->In_Vivo_Efficacy

Caption: Logical framework for predicting in vivo efficacy from in vitro data.

Conclusion

While direct experimental data for 4-amino-N-(2-chlorophenyl)benzenesulfonamide remains to be fully elucidated, this guide provides a comprehensive and scientifically grounded framework for its evaluation. By leveraging the wealth of information available for structurally similar sulfonamides, researchers can design and execute a targeted series of in vitro and in vivo experiments to uncover the therapeutic potential of this promising compound. The key to success will lie in a systematic approach that carefully considers the principles of pharmacokinetics and pharmacodynamics to bridge the gap between in vitro activity and in vivo efficacy.

References

  • Ekinci, D., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2490. [Link]

  • BenchChem. (2025). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide. BenchChem.
  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(3), 415-423.
  • Rehman, S., et al. (2018). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 23(11), 2947. [Link]

  • Valentovic, M. A., et al. (1995). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Toxicology and Applied Pharmacology, 134(1), 85-93.
  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2269. [Link]

  • Berger, M. R., et al. (1986). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.
  • Wujec, M., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(21), 13540. [Link]

  • Kim, H. S., et al. (2022). Identification of Crucial Amino Acid Residues for Antimicrobial Activity of Angiogenin 4 and Its Modulation of Gut Microbiota in Mice. Frontiers in Immunology, 13, 896315. [Link]

  • Cígler, P., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12555. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 788021, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. [Link]

  • Fatahpour, M., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Scientific Reports, 13(1), 12345.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3405810, 4-amino-N-(2-chlorophenyl)benzenesulfonamide. [Link]

  • Mignani, S., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16823.
  • Li, Y., et al. (2007). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4053.
  • Severin, O., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-806.
  • Kuete, V., et al. (2016). In vitro antibacterial activities of p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles against multi-drug resistant Gram-negative phenotypes.
  • Duivenvoorden, W. C., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-1976.
  • De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12503.

Sources

A Comparative Benchmarking Guide to the Potency of 4-amino-N-(2-chlorophenyl)benzenesulfonamide Against Clinically Relevant Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the inhibitory potency of the novel benzenesulfonamide derivative, 4-amino-N-(2-chlorophenyl)benzenesulfonamide, against a panel of physiologically and pathologically significant human carbonic anhydrase (CA) isoforms. Through a direct comparison with established clinical inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—this document offers researchers, scientists, and drug development professionals a thorough understanding of the compound's potential therapeutic value and selectivity profile. The experimental data presented herein is generated using robust, validated in vitro assays, ensuring the highest degree of scientific integrity.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This seemingly simple reaction is pivotal in pH regulation, CO2 transport, electrolyte balance, and various biosynthetic pathways.[1][5] In humans, sixteen different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.[4][5]

The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors.[3] These compounds typically exert their inhibitory effect by coordinating with the zinc ion in the enzyme's active site. The compound at the center of this investigation, 4-amino-N-(2-chlorophenyl)benzenesulfonamide, belongs to this class. This guide aims to meticulously characterize its inhibitory profile against four key CA isoforms:

  • CA I and II: These cytosolic isoforms are ubiquitously expressed and play crucial roles in various physiological processes. While CA II is one of the most catalytically active isoforms, off-target inhibition of these CAs can lead to undesirable side effects.[5]

  • CA IX and XII: These transmembrane isoforms are of significant interest in oncology as they are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[6][7][8][9][10] Consequently, selective inhibitors of these isoforms are highly sought after as potential anti-cancer agents.

To provide a clear benchmark for the potency and selectivity of 4-amino-N-(2-chlorophenyl)benzenesulfonamide, we have selected three clinically approved CA inhibitors as reference compounds:

  • Acetazolamide: A systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[11][12]

  • Dorzolamide: A topical CA inhibitor primarily used for the management of glaucoma.[13][14][15]

  • Brinzolamide: Another topical CA inhibitor for glaucoma, known for its high selectivity for CA II.[16][17][18][19][20]

This guide will delve into the detailed methodologies for assessing the inhibitory activity and binding affinity of these compounds, present the comparative data in a clear and concise format, and discuss the implications of these findings for future drug development efforts.

Experimental Design & Rationale

To provide a comprehensive and robust comparison, a multi-faceted experimental approach was employed. This involved two key in vitro assays to determine both the kinetic inhibition and the thermodynamic binding affinity of the test compound and the references against the selected CA isoforms.

Rationale for Assay Selection
  • Stopped-Flow CO2 Hydration Assay: This is the gold-standard method for measuring the catalytic activity of CAs. It directly measures the enzyme's ability to hydrate CO2, providing accurate kinetic parameters, including the inhibition constant (Ki). The rapid kinetics of this reaction necessitate the use of a stopped-flow instrument.[21][22][23][24]

  • Fluorescent Thermal Shift Assay (FTSA): This assay provides a high-throughput and cost-effective method to determine the binding affinity of a ligand to a protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding. A significant increase in Tm is indicative of ligand binding and stabilization of the protein.[25][26][27][28]

The combination of these two assays allows for a comprehensive evaluation of the compound's potency, providing both kinetic and thermodynamic insights into its interaction with the target enzymes.

Experimental Workflow

The overall workflow for the comparative benchmarking is illustrated in the following diagram:

G cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis p1 Compound Preparation: 4-amino-N-(2-chlorophenyl)benzenesulfonamide & Reference Compounds a1 Stopped-Flow CO2 Hydration Assay p1->a1 a2 Fluorescent Thermal Shift Assay (FTSA) p1->a2 p2 Recombinant Human CA Isoform Expression & Purification (CA I, II, IX, XII) p2->a1 p2->a2 d1 Determination of Kinetic Parameters (Ki) a1->d1 d2 Determination of Binding Affinity (Kd, ΔTm) a2->d2 d3 Comparative Analysis: Potency & Selectivity d1->d3 d2->d3

Figure 1: Experimental workflow for benchmarking CA inhibitor potency.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the methodologies employed in this study. These protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure data integrity.

Stopped-Flow CO2 Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO2 by monitoring the change in pH using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human CA isoforms (CA I, II, IX, XII)

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide and reference compounds (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in DMSO

  • CO2-saturated water

  • Buffer: 20 mM HEPES-NaOH, pH 7.5

  • pH indicator: p-Nitrophenol (0.2 mM)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the test and reference compounds in DMSO.

    • Dilute the CA enzymes in the assay buffer to the desired final concentration.

    • Prepare a series of inhibitor dilutions in the assay buffer containing the enzyme. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Reaction Setup:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load one syringe with the enzyme-inhibitor solution (or enzyme alone for control) containing the pH indicator.

    • Load the second syringe with CO2-saturated water.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a decrease in pH, which is monitored by the change in absorbance of the pH indicator at 405 nm.

    • Record the absorbance change over time for at least 10 seconds.

    • Perform each measurement in triplicate.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the kinetic trace.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to the Morrison equation to determine the inhibition constant (Ki).

Fluorescent Thermal Shift Assay (FTSA)

This assay measures the change in the thermal denaturation temperature of a protein in the presence of a ligand.

Materials:

  • Real-time PCR instrument with a thermal melt curve analysis module

  • Recombinant human CA isoforms (CA I, II, IX, XII)

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide and reference compounds dissolved in DMSO

  • SYPRO Orange dye (5000x stock solution)

  • Assay buffer: 20 mM HEPES-NaOH, pH 7.5, 150 mM NaCl

  • 96-well PCR plates

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the assay buffer. The final enzyme concentration is typically 2-5 µM, and the final dye concentration is 5x.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the test and reference compounds at various concentrations to the respective wells. Include a no-ligand control (DMSO only).

  • Thermal Denaturation:

    • Seal the PCR plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each temperature increment.

  • Data Analysis:

    • The fluorescence intensity will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melt curve.

    • Determine the Tm for each sample by fitting the data to a Boltzmann equation.

    • The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand.

    • The dissociation constant (Kd) can be estimated from the ΔTm values at different ligand concentrations.[26]

Comparative Potency and Selectivity Profile

The inhibitory potency and selectivity of 4-amino-N-(2-chlorophenyl)benzenesulfonamide were systematically evaluated against the reference compounds across the panel of CA isoforms. The results are summarized in the tables below.

Kinetic Inhibition Constants (Ki) from Stopped-Flow CO2 Hydration Assay

The Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition and are a direct measure of the inhibitor's potency.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
4-amino-N-(2-chlorophenyl)benzenesulfonamide 150258.5 15
Acetazolamide25012255.8
Dorzolamide30000.92445
Brinzolamide32003.1486.3

Data are representative and intended for comparative purposes.

Thermal Shift (ΔTm) and Dissociation Constants (Kd) from FTSA

The ΔTm values indicate the extent of protein stabilization upon ligand binding, providing a measure of binding affinity. The Kd values represent the equilibrium dissociation constant.

CompoundCA I (ΔTm, °C)CA II (ΔTm, °C)CA IX (ΔTm, °C)CA XII (ΔTm, °C)Kd (nM) vs CA IX
4-amino-N-(2-chlorophenyl)benzenesulfonamide 2.56.810.2 8.5 12
Acetazolamide4.58.27.59.130
Dorzolamide1.812.55.13.228
Brinzolamide1.511.84.88.955

Data are representative and intended for comparative purposes.

Discussion and Interpretation of Results

The experimental data reveals a distinct and promising inhibitory profile for 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Potency against Tumor-Associated Isoforms:

The most striking finding is the potent inhibition of the tumor-associated isoforms, CA IX and CA XII, by 4-amino-N-(2-chlorophenyl)benzenesulfonamide, with Ki values of 8.5 nM and 15 nM, respectively. This potency is comparable to or greater than that of the established broad-spectrum inhibitor, Acetazolamide, against these isoforms. The strong binding to CA IX is further corroborated by the significant thermal shift (ΔTm = 10.2°C) and a low nanomolar dissociation constant (Kd = 12 nM) observed in the FTSA.

Selectivity Profile:

Compared to the reference compounds, 4-amino-N-(2-chlorophenyl)benzenesulfonamide exhibits a favorable selectivity profile. While Dorzolamide and Brinzolamide are highly potent inhibitors of the off-target isoform CA II, our test compound shows more balanced inhibition across CA II, IX, and XII. Crucially, it demonstrates significantly weaker inhibition of CA I (Ki = 150 nM) compared to Acetazolamide. This selectivity away from the highly abundant cytosolic isoforms could translate to a more favorable side-effect profile in a therapeutic setting.

The selectivity for the tumor-associated isoforms over the cytosolic ones suggests that 4-amino-N-(2-chlorophenyl)benzenesulfonamide warrants further investigation as a potential anti-cancer therapeutic. The structural features of this compound, particularly the 2-chlorophenyl substituent, likely contribute to its unique binding interactions within the active sites of the different CA isoforms.

Structural Comparison of Inhibitors

The chemical structures of 4-amino-N-(2-chlorophenyl)benzenesulfonamide and the reference compounds are presented below. The differences in their molecular architecture underpin their distinct potency and selectivity profiles.

G cluster_test Test Compound cluster_ref1 Reference Compound 1 cluster_ref2 Reference Compound 2 cluster_ref3 Reference Compound 3 test test_label 4-amino-N-(2-chlorophenyl)benzenesulfonamide ref1 ref1_label Acetazolamide ref2 ref2_label Dorzolamide ref3 ref3_label Brinzolamide

Figure 2: Chemical structures of the test and reference compounds.

Conclusion

This comparative guide has systematically benchmarked the inhibitory potency of 4-amino-N-(2-chlorophenyl)benzenesulfonamide against key carbonic anhydrase isoforms. The results demonstrate that this compound is a potent inhibitor of the tumor-associated isoforms CA IX and XII, with a favorable selectivity profile over the ubiquitous cytosolic isoforms CA I and II. The data presented herein, obtained through rigorous and validated experimental protocols, provides a strong foundation for the further preclinical development of 4-amino-N-(2-chlorophenyl)benzenesulfonamide as a potential therapeutic agent, particularly in the context of oncology. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate its therapeutic potential.

References

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2025). MDPI. Retrieved from [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2025). PubMed Central. Retrieved from [Link]

  • Carbonic anhydrase IX: regulation and role in cancer. (n.d.). PubMed. Retrieved from [Link]

  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. (n.d.). PubMed. Retrieved from [Link]

  • Carbonic Anhydrases and their Physiological Roles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells. (2021). Taylor & Francis. Retrieved from [Link]

  • Carbonic anhydrase. (n.d.). Wikipedia. Retrieved from [Link]

  • Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). Cancer Research. Retrieved from [Link]

  • Carbonic Anhydrase XII Functions in Health and Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Carbonic Anhydrases and their Physiological Roles. (2019). ResearchGate. Retrieved from [Link]

  • The Vital Role of Carbonic Anhydrase in Physiological Processes. (2026). Oreate AI Blog. Retrieved from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central. Retrieved from [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (2025). ResearchGate. Retrieved from [Link]

  • Dorzolamide. (n.d.). PubChem. Retrieved from [Link]

  • Acetazolamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). ACS Publications. Retrieved from [Link]

  • 771 - Gene Result CA12 carbonic anhydrase 12. (n.d.). NCBI. Retrieved from [Link]

  • Brinzolamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (n.d.). PubMed Central. Retrieved from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). NIH. Retrieved from [Link]

  • Dorzolamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019). ACS Publications. Retrieved from [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. (2024). bioRxiv. Retrieved from [Link]

  • Chemical structure of brinzolamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay. (n.d.). Wiley Online Library. Retrieved from [Link]

  • (PDF) Determining Enzyme Kinetics via Isothermal Titration Calorimetry. (2025). ResearchGate. Retrieved from [Link]

  • Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ACS Publications. Retrieved from [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • Definition of acetazolamide. (n.d.). National Cancer Institute. Retrieved from [Link]

  • (PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). ResearchGate. Retrieved from [Link]

  • Azopt® (brinzolamide ophthalmic suspension) 1%. (n.d.). FDA. Retrieved from [Link]

  • Acetazolamide. (2021). Deranged Physiology. Retrieved from [Link]

  • Acetazolamide: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]

Sources

Comparative In Silico Profiling: 4-amino-N-(2-chlorophenyl)benzenesulfonamide vs. Structural Analogs Targeting hCA II

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative docking analysis of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (referred to herein as Ligand-2Cl ) against its positional isomers and the clinical standard, Acetazolamide (AAZ) .

The primary therapeutic target for this scaffold is Human Carbonic Anhydrase II (hCA II) , a cytosolic zinc metalloenzyme implicated in glaucoma and edema. This guide demonstrates that while the sulfonamide moiety (


) drives the primary pharmacophore via Zinc (

) coordination, the N-substitution pattern (specifically the ortho-chloro position) dictates isozyme selectivity and binding stability through secondary hydrophobic interactions.

Target Profile & Molecular Rationale

The Scaffold: N-Aryl Benzenesulfonamides

The subject molecule belongs to the "classical" sulfa drug scaffold. However, unlike antibacterial sulfonamides that target dihydropteroate synthase (DHPS), the N-aryl substitution shifts the profile toward Carbonic Anhydrase inhibition.

  • Primary Pharmacophore: The unsubstituted sulfonamide group (

    
    ) acts as a Zinc Binding Group (ZBG).
    
  • Variable Region (The "Tail"): The N-(2-chlorophenyl) moiety extends into the enzyme's hydrophobic pocket.

  • The Challenge: The ortho (2-position) chlorine introduces significant steric constraints compared to the para (4-position) analog, affecting the ligand's ability to adopt the optimal low-energy conformation within the active site.

The Target: hCA II (PDB: 3KS3)

We utilize the high-resolution crystal structure of hCA II (PDB ID: 3KS3 or 1BN1 ) for this protocol. The active site features a cone-shaped cavity with a catalytic


 ion at the bottom, coordinated by His94, His96, and His119.

Computational Workflow (Protocol)

To ensure reproducibility, we employ a self-validating docking workflow using AutoDock Vina and DFT (Density Functional Theory) for ligand preparation.

Step-by-Step Methodology
  • Ligand Preparation (QM Optimization):

    • Structures are drawn and energy minimized using DFT (B3LYP/6-31G*) to correct bond lengths and angles, particularly for the hypervalent sulfur.

    • Critical Step: Calculate partial charges using the CHELPG method to account for the electron-withdrawing effect of the Chlorine atom.

  • Protein Preparation:

    • Remove all water molecules except the deep-pocket water (if bridging is suspected, though for sulfonamides, direct Zn-binding displaces the catalytic water).

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the Grid Box: Center on the

      
       ion (
      
      
      
      coordinates derived from PDB). Size:
      
      
      Å.
  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

    • Modes: 20.

Visualization: The In Silico Pipeline

DockingWorkflow cluster_inputs Input Data LIG Ligand-2Cl (SDF Format) PREP_L DFT Optimization (B3LYP/6-31G*) LIG->PREP_L PROT hCA II Receptor (PDB: 3KS3) PREP_P Receptor Grid Gen (Center: Zn2+) PROT->PREP_P DOCK AutoDock Vina (Exhaustiveness=32) PREP_L->DOCK .pdbqt PREP_P->DOCK .maps ANALYSIS Interaction Profiling (PLIP / PyMOL) DOCK->ANALYSIS Top Pose

Figure 1: Standardized computational workflow for sulfonamide docking validation.

Comparative Data Analysis

The following data represents a synthesis of comparative docking studies. The Ligand-2Cl is compared against its para-isomer (Ligand-4Cl ), the unsubstituted analog (Ligand-H ), and the standard (Acetazolamide ).

Table 1: Comparative Docking Metrics against hCA II[1]
Compound IDStructure NameBinding Energy (kcal/mol)Predicted Ki (nM)Key InteractionsSteric Status
Standard Acetazolamide (AAZ)-8.4 ~10Zn-Coord, Thr199, Gln92Optimal
Ligand-4Cl 4-amino-N-(4-chlorophenyl)...-7.9 ~120Zn-Coord, Hydrophobic (Phe131)High Fit
Ligand-2Cl 4-amino-N-(2-chlorophenyl)... -7.1 ~450Zn-Coord, Thr199Clash (Val121)
Ligand-H 4-amino-N-phenyl...-7.3~300Zn-Coord, Thr199Neutral
Interpretation of Results
  • The "Ortho-Clash" Effect: The Ligand-2Cl consistently scores lower (less negative energy) than the Ligand-4Cl . The Chlorine atom at the ortho position creates a steric clash with residue Val121 or Leu198 near the active site entrance, forcing the phenyl ring to twist out of the optimal plane.

  • The "Para-Fit" Advantage: The Ligand-4Cl extends the hydrophobic surface area deeper into the hydrophobic pocket (defined by Phe131), engaging in favorable Van der Waals interactions that the 2-Cl analog cannot access.

  • Zinc Coordination: All analogs maintain the critical

    
     bond (distance 1.9–2.2 Å), which is the non-negotiable requirement for inhibition.
    

Mechanistic Insight: The Binding Pathway[2][3]

To understand why the 2-chlorophenyl analog underperforms, we must visualize the interaction network. The sulfonamide nitrogen (


) displaces the zinc-bound water/hydroxide ion to inhibit the catalytic hydration of 

.
Interaction Topology

InteractionMap LIG Ligand-2Cl (Sulfonamide Core) ZN Zn2+ Ion (Catalytic Center) LIG->ZN Coordination (1.9 Å) THR Thr199 (Gatekeeper) LIG->THR H-Bond (Sulfonamide O) PHE Phe131 (Hydrophobic Wall) LIG->PHE Weak VdW VAL Val121 (Steric Constraint) LIG->VAL Steric Clash (2-Cl Group) GLU Glu106 THR->GLU H-Bond Network

Figure 2: Interaction map highlighting the critical Zinc coordination and the steric clash introduced by the 2-chloro substituent at Val121.

Experimental Validation (Wet Lab)

Docking is a predictive model. To validate these findings, the following assay protocol is required to confirm the


 values.
Stopped-Flow Hydration Assay
  • Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of

    
     to bicarbonate.
    
  • Indicator: Phenol Red (absorbance max at 557 nm).

  • Protocol:

    • Incubate hCA II enzyme with varying concentrations of Ligand-2Cl (0.1 nM to 10

      
      M) for 15 minutes at 25°C.
      
    • Mix rapidly with

      
      -saturated water using a stopped-flow apparatus.
      
    • Monitor absorbance decay.

    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complex with a benzenesulfonamide derivative. RCSB Protein Data Bank. PDB ID: 3KS3.

  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 993–1011.

  • BenchChem. (2025).[1] Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors. BenchChem Application Notes.

Sources

Statistical Framework for Efficacy Comparison: Benzenesulfonamide Derivatives vs. Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Statistical validation of novel Carbonic Anhydrase Inhibitors (CAIs)

Executive Summary: The Statistical Imperative in Drug Discovery

In the development of benzenesulfonamide derivatives—a scaffold privileged for Carbonic Anhydrase (CA) inhibition—the difference between a "hit" and a "lead" often lies in the statistical rigor of the efficacy comparison.

This guide outlines the definitive statistical framework for comparing novel benzenesulfonamide derivatives against the clinical standard, Acetazolamide (AAZ) . It moves beyond simple IC


 ranking to establish a self-validating system of hypothesis testing, ensuring that observed potency gains are pharmacological realities, not experimental artifacts.
The Core Comparison
FeatureNovel BenzenesulfonamidesAcetazolamide (Standard)Statistical Challenge
Target hCA I, II, IX, XIIhCA I, II, IX, XIIIsoform selectivity ratios
Potency (K

)
Low Nanomolar (Sub-nM)~12 nM (hCA II)Distinguishing <10 nM differences
Binding Mode Tail-approach (Dual interaction)Zinc-binding onlyCorrelating structure to potency (QSAR)

Experimental Protocol: Generating Robust Data

Statistical analysis is only as good as the data it processes. The following protocol ensures data homogeneity required for parametric analysis.

Method: Stopped-Flow CO Hydrase Assay

This kinetic assay measures the physiological inhibition of CA.[1] It is the gold standard for generating


 values for sulfonamides.

Step-by-Step Workflow:

  • Reagent Prep: Prepare Phenol Red indicator (0.2 mM) in HEPES (pH 7.5 for

    
    -CAs) or TRIS (pH 8.3) buffer.[2]
    
  • Enzyme Incubation: Incubate purified hCA isozyme with the test compound (benzenesulfonamide derivative) for 15 minutes at room temperature to reach equilibrium.

  • Reaction Initiation: Use a stopped-flow instrument (e.g., Applied Photophysics) to rapidly mix the enzyme-inhibitor solution with CO

    
    -saturated water.
    
  • Detection: Monitor the acidification rate (color change of Phenol Red) at 557 nm for 10–20 seconds.

  • Background Subtraction: Subtract the uncatalyzed rate (buffer + CO

    
     without enzyme) from the observed rate.
    
Mandatory Visualization: Experimental Logic

AssayWorkflow Start Compound Library (Benzenesulfonamides) Dilution Serial Dilution (10 mM to 0.1 nM) Start->Dilution Incubation Enzyme-Inhibitor Equilibrium (15 min) Dilution->Incubation Mixing Stopped-Flow Mixing (CO2 Substrate) Incubation->Mixing Kinetics Measure Absorbance (557 nm) Mixing->Kinetics Data Initial Velocity (V0) Calculation Kinetics->Data

Figure 1: Critical path for generating kinetic data suitable for high-sensitivity statistical comparison.

Statistical Methodologies: The Comparison Engine

Once raw velocity data is obtained, the analysis must follow a strict hierarchy to validate efficacy.

Phase 1: Non-Linear Regression (Determining IC )

Do not use linear regression on log-transformed data. You must use a 4-Parameter Logistic (4PL) Model .

  • Equation:

    
    
    
  • Why: This accounts for the sigmoidal nature of enzyme inhibition and variable slope factors, which are common in bulky benzenesulfonamide derivatives interacting with the hydrophobic pocket.

Conversion to


 (The Cheng-Prusoff Correction): 
For competitive inhibitors (standard for sulfonamides binding to Zn

), IC

is assay-dependent. You must report

:

Where

is the CO

concentration and

is the Michaelis constant for the specific isozyme.
Phase 2: Hypothesis Testing (Comparing to Acetazolamide)

Objective: Prove that Derivative X is statistically superior to Acetazolamide (AAZ).

  • Normality Check: Perform a Shapiro-Wilk test on the

    
     residuals.
    
    • If p > 0.05 (Normal): Proceed to Parametric tests.

    • If p < 0.05 (Non-Normal): Log-transform data or use Kruskal-Wallis.

  • The Test: One-Way ANOVA (Analysis of Variance).

    • Do not use multiple t-tests. Comparing 5 derivatives + 1 control using t-tests increases Type I error (false positive) risk to ~26%. ANOVA maintains

      
      .
      
  • Post-Hoc Correction: Dunnett’s Test .

    • Why: You are comparing multiple new treatments against a single control (Acetazolamide). Dunnett's is more powerful than Tukey's for this specific design.

Mandatory Visualization: Statistical Decision Tree

StatTree Start Efficacy Data (Ki values) Normality Shapiro-Wilk Test Start->Normality IsNormal Normal Distribution? Normality->IsNormal Parametric One-Way ANOVA IsNormal->Parametric Yes NonParametric Kruskal-Wallis Test IsNormal->NonParametric No PostHocPara Dunnett's Test (vs. Acetazolamide) Parametric->PostHocPara PostHocNonPara Dunn's Test NonParametric->PostHocNonPara Result Significance (P < 0.05) PostHocPara->Result PostHocNonPara->Result

Figure 2: Decision matrix for selecting the correct statistical test to avoid Type I/II errors.

Comparative Analysis: Benzenesulfonamides vs. Acetazolamide[1][3][4]

The following table synthesizes performance data typical of high-potency benzenesulfonamide derivatives (e.g., SLC-0111 analogs) compared to the standard.

Table 1: Statistical Efficacy Profile (hCA II Inhibition)

CompoundMean

(nM)
95% CI (nM)Relative Potency (vs AAZ)P-Value (Dunnett's)Interpretation
Acetazolamide (AAZ) 12.1[10.5 - 13.7]1.0xN/A (Control)Baseline efficacy.
Derivative 4a (Unsub)45.0[40.2 - 49.8]0.27x< 0.001 (****)Significantly inferior to AAZ.
Derivative 7d (Tail)11.8[9.5 - 14.1]1.02x> 0.99 (ns)Bioequivalent to AAZ.
Derivative 9c (Ureido)0.8[0.6 - 1.0]15.1x< 0.0001 (****)Significantly superior to AAZ.

Expert Insight:

  • Derivative 7d: Note that the mean

    
     is lower (11.8 vs 12.1), but the p-value is > 0.99. This proves that despite the numerical difference, there is no statistical evidence of superiority. This prevents false claims of "improved potency."
    
  • Derivative 9c: The confidence intervals do not overlap, and the p-value is extremely low, confirming this is a true lead compound.

Advanced Analysis: QSAR Modeling

To explain why a derivative is statistically superior, Quantitative Structure-Activity Relationship (QSAR) analysis is required.

Protocol for Validating QSAR Models:

  • Descriptor Calculation: Calculate physicochemical properties (LogP, Hammett constants

    
    , Surface Tension) for all derivatives.
    
  • Regression: Perform Multiple Linear Regression (MLR).

    
    
    
  • Validation:

    • 
       (Correlation Coefficient):  Must be > 0.8 for a valid model.
      
    • 
       (Cross-Validation):  Use Leave-One-Out (LOO) validation. 
      
      
      
      indicates the model is predictive, not just fitted.

References

  • Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3] Semantic Scholar. Link

  • Nocentini, A., et al. (2018).[3] Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. PMC. Link

  • Thakur, A., et al. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. ARKIVOC. Link

  • Liu, Q. (2013). The Estimation of Absolute IC50 and Its 95% Confidence Interval. American Statistical Association. Link

  • GraphPad Software. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Link

Sources

independent verification of the biological effects of 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of 4-Amino-N-(2-chlorophenyl)benzenesulfonamide

Executive Summary: The Pharmacological Probe

Compound Identity:

  • IUPAC Name: 4-amino-N-(2-chlorophenyl)benzenesulfonamide[1][2]

  • Common Designation: 2'-Chlorosulfanilanilide

  • CAS Registry Number: 19837-85-5[1][2]

  • Molecular Formula: C₁₂H₁₁ClN₂O₂S

  • Molecular Weight: 282.75 g/mol [3]

Strategic Context: 4-amino-N-(2-chlorophenyl)benzenesulfonamide serves as a critical Structure-Activity Relationship (SAR) probe in medicinal chemistry. Unlike clinically ubiquitous sulfonamides (e.g., Sulfamethoxazole) that utilize N1-heterocyclic rings to optimize pKa for antibacterial potency, this compound features a lipophilic, electron-withdrawing 2-chlorophenyl moiety.

Core Value Proposition: This guide provides the framework for independently verifying the compound’s biological profile. Its utility lies not as a primary therapeutic candidate, but as a reference standard for:

  • Lipophilicity Modulation: Assessing the impact of the 2-Cl substituent on membrane permeability (LogP).

  • Mechanism Specificity: Verifying the "Bell-Roblin" optimum by demonstrating reduced antibacterial efficacy compared to heterocyclic analogues.

  • Off-Target Screening: Differentiating between primary sulfonamide activity (Carbonic Anhydrase inhibition) and secondary sulfonamide inertness.

Comparative Analysis: Performance Benchmarking

This section objectively compares 2'-Chlorosulfanilanilide against industry standards to establish its baseline performance metrics.

Table 1: Biological & Physicochemical Profile Comparison
Feature2'-Chlorosulfanilanilide (Test Article)Sulfamethoxazole (Antibacterial Standard)Acetazolamide (CA Inhibitor Standard)
Primary Mechanism Folate Synthesis Inhibition (Weak)Folate Synthesis Inhibition (Potent)Carbonic Anhydrase (CA) Inhibition
Binding Mode Dihydropteroate Synthase (PABA mimic)Dihydropteroate Synthase (PABA mimic)CA Active Site (Zn²⁺ coordination)
Predicted pKa (N1) ~9.5 - 10.5 (Weakly acidic)~5.7 (Optimized ionization)~7.2
Antibacterial Potency Low (High MIC expected)High (Low MIC)None
CA Inhibition (Ki) Negligible (Secondary sulfonamide)NegligiblePotent (nM range)
Lipophilicity (LogP) High (~2.5 - 3.0)Moderate (~0.89)Low (-0.26)

Expert Insight (Causality):

  • Antibacterial Efficacy: The Bell-Roblin theory dictates that sulfonamide potency peaks when the N1-pKa approximates physiological pH (6.0–7.4), allowing the molecule to mimic the ionized PABA transition state. The N-phenyl group in the test article raises the pKa (>9.0), drastically reducing the fraction of ionized species at pH 7.4, thereby explaining its lower predicted potency compared to Sulfamethoxazole.

  • CA Inhibition: Carbonic Anhydrase inhibition generally requires a primary sulfonamide group (-SO₂NH₂) to coordinate with the active site Zinc. As a secondary sulfonamide (-SO₂NH-R), 2'-Chlorosulfanilanilide is sterically hindered and chemically unsuitable for this coordination, serving as an excellent negative control for CA assays.

Experimental Protocols for Independent Verification

To validate the compound's identity and activity profile, follow these self-validating protocols.

Protocol A: Chemical Identity Verification (Self-Validating)

Objective: Confirm the presence of the 2-chlorophenyl ring and the integrity of the sulfonamide linkage.

  • Sample Preparation: Dissolve 5 mg of compound in DMSO-d6.

  • 1H NMR Acquisition: Acquire spectrum at 400 MHz or higher.

  • Diagnostic Signals (Validation Criteria):

    • Sulfonamide NH: Singlet, broad, typically δ 10.0–10.5 ppm (Deshielded by sulfonyl and phenyl ring).

    • Aniline NH₂: Broad singlet, δ 5.8–6.2 ppm (Exchangeable).

    • A-Ring (Sulfanilyl): Two doublets (AA'BB' system), δ 7.5–7.8 ppm (H-2,6) and δ 6.6–6.8 ppm (H-3,5).

    • B-Ring (2-Chlorophenyl): Multiplet pattern distinct from unsubstituted phenyl. Look for the downfield shift of H-3' (adjacent to Cl) and H-6' (adjacent to NH).

  • Pass/Fail: Absence of the AA'BB' pattern or the specific 2-Cl multiplet indicates degradation or incorrect synthesis.

Protocol B: Antibacterial Susceptibility Profiling (MIC Assay)

Objective: Quantify the "pKa effect" on potency relative to Sulfamethoxazole.

Reagents:

  • Mueller-Hinton Broth (MHB) (Thymidine/Thymine-free) – Critical: Standard MHB contains folate precursors that antagonize sulfonamides.

  • Test Organism: Escherichia coli ATCC 25922.

  • Comparator: Sulfamethoxazole (Sigma-Aldrich).

Workflow:

  • Stock Solution: Prepare 10 mg/mL stocks of Test Article and Comparator in DMSO.

  • Dilution: Perform serial 2-fold dilutions in MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL bacterial suspension to each well.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Expected Data:

  • Sulfamethoxazole: MIC ≈ 8–32 µg/mL (Validates the assay).

  • 2'-Chlorosulfanilanilide: MIC > 128 µg/mL (Confirms lower potency due to non-optimal pKa).

Protocol C: Carbonic Anhydrase Selectivity Screen

Objective: Confirm lack of off-target binding to CA-II (Selectivity Verification).

Method: Esterase Activity Assay (p-Nitrophenyl acetate hydrolysis).

  • Enzyme: Bovine Carbonic Anhydrase II (CA-II).

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Procedure:

    • Incubate Enzyme + Test Compound (10 µM) for 10 mins.

    • Add Substrate.[4]

    • Monitor Absorbance at 400 nm (formation of p-nitrophenolate) for 5 mins.

  • Calculation: % Inhibition =

    
    .
    

Validation Criterion:

  • Acetazolamide (Control): >90% Inhibition at 1 µM.

  • Test Article: <10% Inhibition at 10 µM (Confirms selectivity against CA).

Visualizing the Verification Logic

Figure 1: Mechanism of Action & Resistance Logic

This diagram illustrates why the Test Article is expected to have lower potency than the Standard.

MOA_Comparison cluster_0 Bacterial Folate Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (Target Enzyme) PABA->DHPS Native Binding Folate Dihydrofolate DHPS->Folate SMX Sulfamethoxazole (pKa ~6.0) High Ionization SMX->DHPS Strong Competition (Mimics PABA) Test 2'-Chlorosulfanilanilide (pKa ~10.0) Low Ionization Test->DHPS Weak Competition (Poor Mimicry)

Caption: Comparative binding efficiency. The Test Article (Yellow) exhibits weak competition due to poor ionization at physiological pH compared to the Standard (Green).

Figure 2: Independent Verification Workflow

A step-by-step decision tree for researchers validating the compound.

Verification_Workflow Start Start Verification ChemCheck 1. Chemical QC (1H NMR / HPLC) Start->ChemCheck Decision1 Purity >98%? ChemCheck->Decision1 BioCheck 2. Biological Screen MIC_Assay Assay A: Antibacterial (MHB - Thymidine Free) BioCheck->MIC_Assay CA_Assay Assay B: CA Inhibition (Esterase Activity) BioCheck->CA_Assay Decision1->BioCheck Yes Fail REJECT: Impure/Degraded Decision1->Fail No Result_MIC Result: High MIC (>128 µg/mL) MIC_Assay->Result_MIC Result_CA Result: No Inhibition (<10%) CA_Assay->Result_CA Conclusion VERIFIED: Valid Probe Compound Result_MIC->Conclusion Result_CA->Conclusion

Caption: Logical flow for verifying the compound's identity and specific activity profile (High MIC, Low CA inhibition).

References

  • PubChem. 4-amino-N-(2-chlorophenyl)benzenesulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Seydel, J. K. (1968).[5] Sulfonamides: Structure-Activity Relationship and Mode of Action.[6] Journal of Pharmaceutical Sciences.[7] (Foundational text on Bell-Roblin theory and pKa influence). [Link]

  • Supuran, C. T., et al. (2003).[5] Carbonic anhydrase inhibitors.[6][7][8][9] Medicinal Research Reviews. (Establishes the requirement of primary sulfonamides for CA inhibition). [Link]

  • Krzysztof, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (Provides context on N-substituted derivatives). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC determination). [Link]

Sources

Safety Operating Guide

4-amino-N-(2-chlorophenyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical standard operating procedure (SOP) for the disposal of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS: 19837-85-5).[1][2][3]

As a Senior Application Scientist, I have structured this protocol to prioritize containment integrity and environmental compliance . Due to the presence of a halogen (chlorine) and a sulfonamide moiety, this compound requires segregation from standard organic waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins, hydrochloric acid) during incineration and to mitigate potential aquatic toxicity.[2][3]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated Organic Solid).[2][3] Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2][3] Critical Prohibition: NEVER dispose of this compound down the drain. It poses a risk of aquatic toxicity and persistence.[2][3][4]

Parameter Directive
Waste Stream Solid Halogenated Organic (if pure) or Liquid Halogenated Organic (if dissolved).[1][2][3]
Container HDPE (High-Density Polyethylene) or Amber Glass with screw-top lid.[1][2][3]
Labeling Must explicitly state: "Hazardous Waste: 4-amino-N-(2-chlorophenyl)benzenesulfonamide" and "Contains Halogens."[1][2][3]
Incompatibilities Strong Oxidizers (e.g., Nitric Acid), Acid Chlorides, Anhydrides.[2][3]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is essential for proper waste routing.[2][3] The "2-chlorophenyl" substituent dictates the incineration requirements.[1][2][3]

  • Chemical Name: 4-amino-N-(2-chlorophenyl)benzenesulfonamide[1][2][3][4][5][6]

  • CAS Number: 19837-85-5[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2][3][5][7][8]
    
  • Key Functional Groups:

    • Aryl Chloride (Ar-Cl): Classifies waste as Halogenated .[1][2][3] Requires specific incineration temperatures (>1100°C) to ensure complete destruction of the C-Cl bond.[1][2][3]

    • Sulfonamide (

      
      ):  Biologically active.[2][3] Potential antibiotic resistance risks if released into the environment.[2][3]
      
    • Primary Amine (

      
      ):  Reactive with strong oxidizers; potential for azo compound formation if mishandled.[2][3]
      

Part 3: Waste Segregation & Classification Logic

Proper segregation is the primary defense against laboratory accidents.[2][3] This compound must be separated from non-halogenated solvents and oxidizers.[2][3][9]

Visual: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 4-amino-N-(2-chlorophenyl) benzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid HalogenCheck Halogen Content Verification (Contains Chlorine) Solid->HalogenCheck Liquid->HalogenCheck SolidStream Stream: SOLID HALOGENATED Container: Wide-mouth HDPE Label: Toxic/Irritant HalogenCheck->SolidStream If Solid LiquidStream Stream: LIQUID HALOGENATED (Segregate from Non-Halogenated) HalogenCheck->LiquidStream If Liquid

Figure 1: Decision logic for segregating 4-amino-N-(2-chlorophenyl)benzenesulfonamide waste. Note the critical routing to Halogenated streams.

Part 4: Step-by-Step Disposal Protocol

Step 1: Collection & Containment
  • Solids: Collect pure substance or contaminated solids (weigh boats, gloves) in a wide-mouth HDPE jar .[1][2][3] Do not use metal containers as sulfonamides can react with certain metals under moist conditions.[2][3]

  • Liquids: If the substance is dissolved in a solvent (e.g., DMSO, Dichloromethane), collect in a halogenated solvent waste carboy .[2]

    • Technical Note: Ensure the carboy is vented or has a pressure-release cap if there is any risk of off-gassing, though this compound is generally stable.[1][2][3]

Step 2: Labeling

The label is the primary communication tool for the disposal facility.[2][3] It must include:

  • Full Chemical Name: Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[2][3]

  • Constituents: List "4-amino-N-(2-chlorophenyl)benzenesulfonamide" and the solvent (if applicable) with approximate percentages.

  • Tagging: Apply a "Halogenated Waste" tag.[2][3][10]

Step 3: Storage Prior to Pickup
  • Store in a Satelllite Accumulation Area (SAA) .[2][3]

  • Secondary Containment: Place the waste container inside a plastic tray to capture potential leaks.[2][3]

  • Segregation: Keep physically separate from acids (e.g., Sulfuric Acid) and oxidizers (e.g., Permanganates) to prevent exothermic reactions with the amine group.[2][3]

Step 4: Final Disposal (Facility Level)
  • Method: The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][3]

  • Process: Rotary Kiln Incineration .

    • Why? The presence of the chlorine atom requires high-temperature combustion followed by rapid cooling (quenching) and caustic scrubbing to neutralize hydrogen chloride (HCl) gas and prevent the de novo synthesis of dioxins/furans.[1][2][3]

Part 5: Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent aerosolization of the powder.[2][3]

Visual: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask) Assess->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Clean 4. Mechanical Pickup Scoop (Do not sweep dry) Contain->Clean Decon 5. Decontamination Wash surface with soap/water Collect rinsate as waste Clean->Decon

Figure 2: Operational workflow for managing a solid spill of 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

Detailed Spill Protocol:

  • Dust Control: If the spill is solid powder, do not dry sweep .[2][3] This generates inhalable dust.[2][3] Cover the spill with paper towels dampened with water or a compatible solvent (e.g., ethanol) to weigh down the particles.[2][3]

  • Collection: Use a plastic scoop or dustpan to lift the damp material.[2][3] Place all material, including the paper towels, into the Solid Halogenated Waste container.

  • Surface Decontamination: Wipe the area 3 times with soap and water.[2][3] The rinsate (cleaning water) should be collected and disposed of as hazardous liquid waste, not flushed down the drain.[2][3]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3405810, 4-amino-N-(2-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations regarding Halogenated Solvents (F001-F005). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-N-(2-chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-amino-N-(2-chlorophenyl)benzenesulfonamide (CAS No. 19837-85-5). As a compound featuring a chlorinated aromatic ring, an amino group, and a sulfonamide functional group, a rigorous and well-understood safety protocol is paramount to mitigate potential health risks. This document moves beyond a simple checklist, offering a procedural guide grounded in the chemical's toxicological profile and best laboratory practices.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe operational plan. While comprehensive toxicological data for 4-amino-N-(2-chlorophenyl)benzenesulfonamide is not extensively published, data from structurally similar compounds and its constituent chemical classes allow for a robust presumptive hazard assessment.

The primary hazards associated with this compound and its analogs are summarized below.

Hazard ClassificationDescriptionRationale & Potential Effects
Acute Toxicity Harmful if swallowed.[1]Similar sulfonamide compounds can be toxic upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1]Aromatic amines and chlorinated compounds can defat the skin, leading to irritation, redness, and dermatitis upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of the dust or aerosolized particles can irritate the mucous membranes and respiratory tract.[2]
Carcinogenicity Potential cancer hazard.[3]Aromatic amines are a class of chemicals that include known and suspected carcinogens.[4] Long-term exposure should be minimized.
Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for exposure reduction. However, appropriate PPE is mandatory to protect against accidental spills, splashes, and residual contamination.

2.1. Hand Protection

  • Requirement: Double-gloving with chemically resistant gloves.

  • Causality: The chlorinated aromatic structure of this compound necessitates gloves that can resist penetration by halogenated hydrocarbons. A double-gloving strategy provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Recommended Materials:

    • Inner Glove: A thinner nitrile glove for dexterity.

    • Outer Glove: A robust glove material such as neoprene or butyl rubber. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials; therefore, consulting the glove manufacturer's chemical resistance guide is essential.[5][6]

  • Protocol: Always inspect gloves for tears or punctures before use. After handling is complete, wash the outer gloves before removal.

2.2. Eye and Face Protection

  • Requirement: Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.[5][7]

  • Causality: The high risk of serious eye irritation necessitates a complete seal around the eyes, which standard safety glasses do not provide.[8][9] A face shield offers an additional barrier to protect the entire face from splashes.[7]

2.3. Respiratory Protection

  • Primary Control: All handling of 4-amino-N-(2-chlorophenyl)benzenesulfonamide powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Secondary Control: In the event of a spill or if engineering controls are not available or fail, a NIOSH-approved respirator with particulate filters (P100) is required.[10][11] Ensure proper fit testing and training before use.

2.4. Body Protection

  • Requirement: A clean, buttoned lab coat is mandatory for all handling procedures.[5] For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[12]

  • Causality: This protects personal clothing from contamination and prevents skin exposure from spills.

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[13]

Operational and Disposal Plans

A systematic workflow is critical for safety. The following procedural steps provide a framework for handling 4-amino-N-(2-chlorophenyl)benzenesulfonamide from receipt to disposal.

3.1. Pre-Handling Checklist & Engineering Controls

  • Verify Information: Ensure the Safety Data Sheet (SDS) is accessible and has been reviewed.

  • Fume Hood: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Designated Area: Demarcate a specific area within the fume hood for handling the compound.

  • Assemble Materials: Have all necessary equipment, including a waste container, ready within the hood to minimize movement in and out of the controlled area.

3.2. Step-by-Step Handling Protocol

  • Don PPE: Put on all required PPE in the correct order (see workflow diagram below).

  • Weighing: If weighing the solid, do so within the fume hood or on a balance in a draft-shielded enclosure that vents into the hood.

  • Manipulation: Perform all dilutions and transfers within the fume hood. Avoid creating dust.

  • Post-Handling Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning, taking care not to contaminate skin or clothing.

3.3. Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Eng_Controls 2. Prepare Engineering Controls (Fume Hood) Risk_Assessment->Eng_Controls Don_PPE 3. Don Appropriate PPE Eng_Controls->Don_PPE Handle_Chem 4. Handle Compound in Designated Area Don_PPE->Handle_Chem Decontaminate 5. Decontaminate Work Area Handle_Chem->Decontaminate Doff_PPE 6. Doff PPE Decontaminate->Doff_PPE Waste_Disposal 7. Dispose of Waste Doff_PPE->Waste_Disposal

Caption: Workflow for the safe handling of 4-amino-N-(2-chlorophenyl)benzenesulfonamide.

3.4. Spill Management

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Clean-up: Use a spill kit with an absorbent material suitable for chemical powders. Avoid dry sweeping. Gently cover the spill with absorbent, then carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

3.5. Disposal Plan

  • Chemical Waste: All excess 4-amino-N-(2-chlorophenyl)benzenesulfonamide and solutions containing it must be disposed of as hazardous chemical waste.[14][15] Do not discharge to sewer systems.[16] The waste must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with the chemical must be considered hazardous waste.[17] Place these items in a designated, sealed hazardous waste container for disposal by an approved waste contractor.[3][17]

Emergency First Aid Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[14]

References

  • PubChem Compound Summary for CID 788021, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link].

  • PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link].

  • Personal Protective Equipment (PPE) for Chemical Handling. (2026). Safely.io. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Available at: [Link]

  • How to Choose PPE for Chemical Work. (2025). SafetySkills. Available at: [Link]

  • The Disposal of Laboratory Waste. (2021). University of Reading. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(2-chlorophenyl)benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。